4-Methylimidazole-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2,5-trideuterio-4-(trideuteriomethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZMDLNRCVEIJ-RSRPWSGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(N1[2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Deuterated 4-Methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of deuterated 4-methylimidazole (4-MeI). It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds for various applications, including as internal standards in quantitative analysis, as tracers in metabolic studies, and for investigating kinetic isotope effects. This document compiles available data on the properties of both standard and deuterated 4-MeI, details relevant experimental protocols, and visualizes key processes and relationships.
Introduction to 4-Methylimidazole and its Deuterated Analogs
4-Methylimidazole (4-MeI) is a heterocyclic organic compound that is formed during the Maillard reaction between carbohydrates and ammonia-containing compounds.[1][2] It is commonly found in foods and beverages that undergo browning during cooking, such as roasted meats, coffee, and certain caramel colorings (Classes III and IV).[1][3] Due to its classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), the analysis and quantification of 4-MeI in consumer products are of significant interest.[2][4]
Deuterated analogs of 4-MeI, where one or more hydrogen atoms are replaced by deuterium, are crucial tools in the analytical chemist's arsenal. Their value stems from the fact that deuterium substitution minimally alters the chemical properties of a molecule while significantly increasing its mass.[5] This mass difference makes deuterated compounds ideal as internal standards for mass spectrometry-based quantification methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring accurate and precise measurements by correcting for matrix effects and variations during sample preparation and analysis.[6][7]
Physicochemical Properties
The physicochemical properties of standard (non-deuterated) 4-methylimidazole are well-documented. Data for deuterated analogs are less common and typically limited to their mass, which is fundamental to their use in mass spectrometry.
**Table 1: Physicochemical Properties of 4-Methylimidazole (C₄H₆N₂) **
| Property | Value | References |
| Molecular Formula | C₄H₆N₂ | [1] |
| Molar Mass | 82.106 g·mol⁻¹ | [1] |
| Appearance | Slightly yellowish or white to yellow crystalline solid/powder | [1][8] |
| Melting Point | 44–56 °C | [1][9][10][11][12][13][14] |
| Boiling Point | 263 °C | [1][8][9][10][11] |
| Density | ~1.02 g/cm³ | [1][8][11] |
| Flash Point | 157 °C (closed cup) | [1][9] |
| Water Solubility | Very soluble | [10][15] |
| log Kow | 0.23 | [9][11][15] |
| pKa (Strongest Basic) | 7.49 (Predicted) | [16] |
Table 2: Properties of Deuterated 4-Methylimidazole Analogs
| Property | Value (for D₃-4-Methylimidazole) | References |
| Molecular Formula | C₄H₃D₃N₂ (example for methyl-deuterated) | [6] |
| Molar Mass | 85.125 g·mol⁻¹ (for C₄H₃D₃N₂) | [6] |
| pKa | Expected to be slightly higher than the non-deuterated form | [17][18] |
| Spectroscopic Data | Different fragmentation patterns in MS (m/z 86 → 59 vs 83 → 56 for non-deuterated) | [6] |
Note: The pKa of a deuterated compound is generally slightly different from its non-deuterated counterpart due to the difference in bond strength between O-D/N-D and O-H/N-H.[17][18] Comprehensive experimental data for other physical constants of deuterated 4-MeI are not widely available in the literature.
Synthesis and Experimental Protocols
3.1. General Synthesis of 4-Methylimidazole
4-Methylimidazole can be synthesized through several methods. A common laboratory and industrial approach is the Debus-Radziszewski imidazole synthesis, which involves the reaction of a dicarbonyl compound (methylglyoxal), an aldehyde (formaldehyde), and ammonia.[1] Another established method is the reaction between hydroxyacetone and formamide in the presence of ammonia.[1][19]
3.2. Experimental Protocol: Chemoselective Deuteration of Imidazoles
The following is a representative protocol for the deuteration of the imidazole ring, adapted from methodologies developed for various N-unsubstituted imidazoles. This process allows for the specific incorporation of deuterium at desired positions on the imidazole core.
Protocol: C5-Selective Deuteration under Acidic Conditions
-
Preparation: In a sealed tube, dissolve the 4-methylimidazole substrate in a mixture of deuterated methanol (CD₃OD) and deuterium oxide (D₂O).
-
Acidification: Add a deuterated acid, such as 20 w/w% DCl in D₂O, to the solution to catalyze the H-D exchange.
-
Heating: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 130 °C) for a duration determined by the substrate's reactivity (typically several hours).
-
Workup: After cooling the reaction to room temperature, quench the reaction by carefully adding a base, such as sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting residue using flash chromatography to isolate the deuterated 4-methylimidazole.
-
Characterization: Confirm the position and extent of deuteration using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram: General Workflow for Synthesis and Deuteration of 4-Methylimidazole
Caption: Workflow for 4-MeI synthesis and subsequent deuteration.
Analytical Methodologies
Deuterated 4-methylimidazole is primarily used as an internal standard for the quantification of its non-deuterated analog in complex matrices like food and beverages.[20] The standard addition of a known quantity of the deuterated compound allows for accurate measurement by correcting for analyte loss during sample preparation and for signal suppression or enhancement in the mass spectrometer.
4.1. Experimental Protocol: Quantification of 4-MeI using LC-MS/MS
The following protocol outlines a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with LC-MS/MS for the determination of 4-MeI.
Protocol: Sample Preparation and Analysis [7]
-
Sample Preparation: Homogenize a known weight of the solid or liquid sample.
-
Internal Standard Spiking: Add a precise volume of a known concentration of deuterated 4-MeI (e.g., D₃-4-MeI) solution to the sample.
-
Extraction: Add an extraction solvent (e.g., methanol) and vortex thoroughly.
-
QuEChERS Cleanup: Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation. Centrifuge the sample.
-
Dispersive SPE: Transfer an aliquot of the supernatant to a tube containing a cleanup sorbent (e.g., primary secondary amine, PSA) to remove interferences. Vortex and centrifuge.
-
Analysis: Filter the final supernatant and inject it into an LC-MS/MS system.
-
LC-MS/MS Conditions:
-
Chromatography: Use a column suitable for polar compounds (e.g., HILIC or a mixed-mode column).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both native 4-MeI (e.g., m/z 83 → 56) and the deuterated internal standard (e.g., m/z 86 → 59).[6]
-
-
Quantification: Calculate the concentration of 4-MeI in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Diagram: Analytical Workflow for 4-MeI Quantification
Caption: LC-MS/MS analytical workflow using a deuterated internal standard.
Biological Context and Formation Pathway
4-Methylimidazole is not a naturally occurring compound in raw foodstuffs but is formed during thermal processing.[15] Its primary formation route is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids or ammonia.[2] The toxicological interest in 4-MeI stems from studies that have shown it can cause adverse effects at high doses, leading to its classification as a potential carcinogen.[2][4] Understanding its formation is key to developing strategies to mitigate its presence in food.
Diagram: Formation and Biological Implication of 4-Methylimidazole
Caption: Logical flow from formation to potential biological effect of 4-MeI.
Conclusion
Deuterated 4-methylimidazole is an indispensable tool for the accurate risk assessment and quality control of food and beverage products. While extensive data on the complete physicochemical profile of its various deuterated isotopologues remain limited, its properties can be reasonably extrapolated from its non-deuterated parent compound. The synthesis and analytical protocols outlined in this guide provide a framework for its application in research and regulatory settings. Further characterization of deuterated 4-MeI would be beneficial for expanding its use in metabolic and mechanistic studies, contributing to a deeper understanding of its biological fate and toxicological profile.
References
- 1. 4-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity assessment of 4-methylimidazole: regulatory perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4(5)-Methylimidazole 98 822-36-6 [sigmaaldrich.com]
- 11. 4-methylimidazole [stenutz.eu]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. 4-Methylimidazole | 822-36-6 [chemicalbook.com]
- 14. 4-Methylimidazole | CAS#:822-36-6 | Chemsrc [chemsrc.com]
- 15. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Human Metabolome Database: Showing metabocard for 4-Methylimidazole (HMDB0246511) [hmdb.ca]
- 17. researchgate.net [researchgate.net]
- 18. scholarworks.uark.edu [scholarworks.uark.edu]
- 19. US4803281A - Preparation of 4-methylimidazole - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole CAS number and supplier
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole, a deuterated analog of 4-methylimidazole. Due to the likely requirement for custom synthesis, this document outlines a plausible synthetic approach based on established methodologies for imidazole deuteration. It also delves into the significant biological context of 4-methylimidazole, providing a rationale for the use of its deuterated counterpart in research and development.
Core Compound Information
Compound Name: 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole
Structure:
A closely related compound, 4-Methylimidazole-d6, which is deuterated on the methyl group and the nitrogen-bound hydrogen, has the CAS number 1219804-79-1.
Supplier Information
Given the absence of a readily available commercial source for 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole, custom synthesis is the most probable route for acquisition. Several companies specialize in the custom synthesis of isotopically labeled compounds. Researchers should contact vendors who offer expertise in deuteration chemistry.
For the related compound, This compound (CAS: 1219804-79-1) , the following suppliers have been identified[1]:
| Supplier | Contact Information |
| Clearsynth Labs Limited | --INVALID-LINK-- |
| Combiphos (Shanghai) Biological Technology Co., Ltd. | --INVALID-LINK-- |
| ChengDu SinoStandards Bio-Tech Co.,Ltd. | --INVALID-LINK-- |
| Yancheng Tongming Biotechnology Co., Ltd. | --INVALID-LINK-- |
| LGC Science (Shanghai) Ltd. | --INVALID-LINK-- |
Experimental Protocols: Proposed Synthesis
The synthesis of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole can be envisioned as a multi-step process involving the synthesis of the deuterated methylimidazole core followed by deuteration of the imidazole ring. The following protocol is a proposed synthetic route based on established chemical principles for imidazole synthesis and deuteration.
Part 1: Synthesis of 4-(Trideuteriomethyl)imidazole
This can be achieved using a variation of the Debus-Radziszewski imidazole synthesis[2].
-
Reactants:
-
Methylglyoxal
-
Deuterated formaldehyde (DCDO)
-
Ammonia in D₂O (ND₃ in D₂O)
-
-
Procedure:
-
React methylglyoxal with deuterated formaldehyde and a solution of ammonia in D₂O.
-
The reaction mixture is heated under reflux.
-
The product, 4-(trideuteriomethyl)imidazole, is then purified using standard techniques such as distillation or chromatography.
-
Part 2: Deuteration of the Imidazole Ring
Recent literature describes methods for the deuteration of N-unsubstituted imidazoles through acid/base-controlled hydrogen-deuterium exchange[3][4].
-
Reactants:
-
4-(Trideuteriomethyl)imidazole (from Part 1)
-
Deuterium oxide (D₂O)
-
Deuterated acid (e.g., DCl) or base (e.g., NaOD) as a catalyst.
-
-
Procedure (Acid-Catalyzed):
-
Dissolve 4-(trideuteriomethyl)imidazole in D₂O.
-
Add a catalytic amount of a strong deuterated acid, such as DCl.
-
Heat the mixture in a sealed tube at an elevated temperature (e.g., 130°C) to facilitate the H/D exchange at positions 2 and 5 of the imidazole ring.
-
The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the ring protons.
-
Upon completion, the product is isolated by neutralization and extraction.
-
Data Presentation
Physicochemical Properties of 4-Methylimidazole (Non-deuterated)
| Property | Value | Reference |
| CAS Number | 822-36-6 | [5] |
| Molecular Formula | C₄H₆N₂ | [6] |
| Molecular Weight | 82.11 g/mol | [5] |
| Boiling Point | 263 °C | [5] |
| Melting Point | 56 °C | [5] |
| Solubility | Soluble in water and alcohol | [5] |
Biological Significance and Applications of Deuterated 4-Methylimidazole
4-Methylimidazole (4-MeI) is a compound of significant interest in toxicology and food science. It is formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor[7][8]. 4-MeI is found in many foods and beverages, including some caramel colorings, coffees, and grilled meats[8][9].
The National Toxicology Program (NTP) conducted studies on 4-MeI and found evidence of its carcinogenicity in mice[9][10][11]. The International Agency for Research on Cancer (IARC) has classified 4-MeI as "possibly carcinogenic to humans" (Group 2B)[12]. These findings have led to increased scrutiny of 4-MeI levels in the food supply.
The use of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is primarily as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of 4-MeI in complex matrices like food and biological samples[8]. The stable isotope label allows for precise measurement by correcting for matrix effects and variations in sample preparation and instrument response.
Mandatory Visualization
Proposed Synthetic Workflow
Caption: Proposed two-part synthesis of the target molecule.
Potential Toxicological Pathway of 4-Methylimidazole
Caption: Simplified potential toxicological pathway of 4-MeI.
References
- 1. This compound CAS#: 1219804-79-1 [m.chemicalbook.com]
- 2. 4-Methylimidazole - Wikipedia [en.wikipedia.org]
- 3. Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Methylimidazole (4-MEI) | UC Food Quality [ucfoodquality.ucdavis.edu]
- 9. Questions & Answers About 4-MEI | FDA [fda.gov]
- 10. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Guide: Isotopic Purity Assessment of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for assessing the isotopic purity of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole, a deuterated analog of 4-methylimidazole. The incorporation of deuterium at specific positions can significantly alter the metabolic profile of the molecule, making the precise determination of isotopic enrichment a critical aspect of research and drug development. This document outlines detailed experimental protocols for High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are the primary analytical techniques for this purpose. Furthermore, it presents a framework for data analysis and interpretation, including structured tables for quantitative data and graphical representations of the analytical workflow.
Introduction
Deuterium-labeled compounds are increasingly utilized in pharmaceutical research to enhance the pharmacokinetic properties of drug candidates by attenuating their metabolic rates. The "kinetic isotope effect" resulting from the substitution of protium (¹H) with deuterium (²H or D) can lead to a more stable molecule with a longer half-life. 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is a deuterated form of 4-methylimidazole, a versatile heterocyclic compound. The precise level of deuterium incorporation, or isotopic purity, is a crucial parameter that dictates the efficacy and consistency of the deuterated compound. Therefore, robust analytical methods are required to quantify the isotopic enrichment and identify the presence of under-deuterated isotopologues.
This guide details the application of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive isotopic purity assessment of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole.
Analytical Approaches for Isotopic Purity Assessment
A dual-strategy approach utilizing both HRMS and NMR is recommended for a thorough evaluation of isotopic purity. HRMS provides quantitative information on the distribution of isotopologues, while NMR confirms the specific sites of deuteration and offers complementary quantitative data.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic enrichment of a deuterated compound by precisely measuring the mass-to-charge ratio (m/z) of its ions.[1] This allows for the differentiation and relative quantification of molecules with varying numbers of deuterium atoms (isotopologues). Electrospray ionization (ESI) is a soft ionization technique commonly employed for this purpose, as it minimizes fragmentation and preserves the molecular ion.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the positions of deuterium labels and assessing isotopic purity. ¹H NMR is used to quantify the residual protons at the deuterated sites by comparing their signal integrals to those of protons at non-deuterated positions. ¹³C NMR can also be employed to observe the effects of deuterium substitution on the carbon chemical shifts and coupling constants.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Analysis
Objective: To determine the relative abundance of all isotopologues of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.
-
-
Instrumental Parameters (Illustrative):
-
Ionization Mode: ESI positive ion mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
-
Resolution: > 60,000 FWHM
-
-
Data Acquisition:
-
Inject the working solution into the mass spectrometer.
-
Acquire the full scan mass spectrum, ensuring sufficient signal intensity for the molecular ion cluster.
-
-
Data Analysis:
-
Identify the monoisotopic mass of the fully deuterated compound (d6) and the other isotopologues (d0 to d5).
-
Extract the ion chromatograms for each isotopologue.
-
Calculate the area under the curve for each peak.
-
Determine the relative abundance of each isotopologue and calculate the overall isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To confirm the sites of deuteration and quantify the isotopic enrichment at each position.
Instrumentation: A high-frequency NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole.
-
Dissolve the sample in a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard with a distinct signal if quantitative analysis is required.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the chemical shift regions corresponding to the imidazole ring protons (H-2 and H-5) and the methyl protons (H-4-CH₃) in the non-deuterated analogue.
-
Integrate the residual proton signals at these positions.
-
Compare the integrals of the residual proton signals to the integral of a non-deuterated position or the internal standard to calculate the percentage of deuteration at each site.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Observe the splitting patterns and chemical shifts of the carbon signals. Carbons attached to deuterium will exhibit characteristic triplet splitting (due to C-D coupling) and an upfield shift compared to their protonated counterparts.
-
Data Presentation and Interpretation
HRMS Data Summary
The quantitative data obtained from HRMS analysis should be summarized in a clear and concise table.
| Isotopologue | Theoretical m/z ([M+H]⁺) | Measured m/z ([M+H]⁺) | Relative Abundance (%) |
| d0 (C₄H₇N₂) | 83.0604 | 83.0602 | 0.1 |
| d1 (C₄H₆DN₂) | 84.0667 | 84.0665 | 0.5 |
| d2 (C₄H₅D₂N₂) | 85.0729 | 85.0728 | 1.2 |
| d3 (C₄H₄D₃N₂) | 86.0792 | 86.0790 | 2.5 |
| d4 (C₄H₃D₄N₂) | 87.0855 | 87.0853 | 4.7 |
| d5 (C₄H₂D₅N₂) | 88.0917 | 88.0916 | 10.3 |
| d6 (C₄HD₆N₂) | 89.0980 | 89.0978 | 80.7 |
| Total Isotopic Purity (d6) | 80.7% |
Table 1: Illustrative HRMS data for the isotopic purity assessment of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole.
NMR Data Summary
The NMR data should be presented in a table that clearly shows the deuteration level at each specific site.
| Position | Non-Deuterated Chemical Shift (δ ppm) | Residual Proton Integral | % Deuteration |
| C2-H | ~7.5 | 0.02 | 98% |
| C5-H | ~6.8 | 0.03 | 97% |
| N1-H | ~12.0 (broad) | 0.01 | 99% |
| C4-CH₃ | ~2.2 | 0.05 | 95% |
Table 2: Illustrative ¹H NMR data for site-specific deuteration analysis.
Visualization of Experimental Workflow
The overall workflow for the isotopic purity assessment can be visualized to provide a clear understanding of the process.
Workflow for the isotopic purity assessment of the target compound.
The logical relationship between the analytical techniques and the information they provide can be further illustrated.
Synergistic relationship between HRMS and NMR analysis.
Conclusion
The accurate assessment of isotopic purity is paramount for the development and application of deuterated compounds in pharmaceutical research. A combined analytical approach using High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides a comprehensive and reliable characterization of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole. The detailed protocols and data interpretation frameworks presented in this guide offer a robust strategy for researchers, scientists, and drug development professionals to ensure the quality and consistency of their deuterated molecules.
References
Commercial Availability and Applications of Perdeuterated 4-Methylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, key properties, and primary applications of perdeuterated 4-methylimidazole. This isotopically labeled compound serves as a critical tool in analytical chemistry, particularly in quantitative mass spectrometry-based methods, and holds potential for use in metabolic research. Detailed experimental protocols and relevant biological pathway information are provided to support its application in research and development.
Commercial Availability
Perdeuterated 4-methylimidazole is commercially available from several suppliers, primarily as 4-methylimidazole-d6 and 4-methyl-d3-imidazole. These compounds are offered by specialty chemical companies that synthesize and supply isotopically labeled standards for research purposes. Key suppliers include MedChemExpress, ResolveMass Laboratories Inc., and Toronto Research Chemicals (TRC), with distribution through vendors such as CymitQuimica and LGC Standards.
The available deuterated forms and their corresponding Chemical Abstracts Service (CAS) numbers are:
-
This compound: CAS Number 1219804-79-1
-
4-Methyl-d3-imidazole: CAS Number 1219805-95-4
These products are typically supplied in small quantities, ranging from milligrams to grams, suitable for use as internal standards in analytical assays.
Quantitative Data
The following tables summarize the available quantitative data for commercially available perdeuterated 4-methylimidazole and the physical properties of its non-deuterated analogue.
Table 1: Specifications of Commercially Available Perdeuterated 4-Methylimidazole
| Property | This compound | 4-Methyl-d3-imidazole | Source(s) |
| CAS Number | 1219804-79-1 | 1219805-95-4 | [Generic] |
| Molecular Formula | C₄D₆N₂ | C₄H₃D₃N₂ | MedChemExpress, LGC Standards |
| Molecular Weight | 88.14 g/mol | 85.12 g/mol | MedChemExpress, LGC Standards |
| Isotopic Purity | ≥98 atom % D | Not specified | LGC Standards |
| Chemical Purity | ≥98% | Not specified | LGC Standards |
| Appearance | White to Off-White/Yellow Solid | Not specified | MedChemExpress |
Note: Data is compiled from publicly available information from suppliers and may vary by batch.
Table 2: Physical Properties of 4-Methylimidazole (Non-deuterated)
| Property | Value |
| Molecular Formula | C₄H₆N₂ |
| Molecular Weight | 82.11 g/mol |
| Melting Point | 46-56 °C |
| Boiling Point | 263 °C |
| Solubility | Soluble in water and alcohol |
Disclaimer: The physical properties listed above are for the non-deuterated form of 4-methylimidazole and are provided for reference. The properties of the perdeuterated analogue are expected to be very similar.
Experimental Protocols
The primary application of perdeuterated 4-methylimidazole is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 4-methylimidazole in various matrices, particularly in food and beverages.
Protocol: Quantification of 4-Methylimidazole in Beverages by Isotope-Dilution LC-MS/MS
This protocol is adapted from a method for the analysis of 4-methylimidazole in carbonated beverages.[1]
1. Materials and Reagents:
-
4-Methylimidazole (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Sample vials
2. Preparation of Standards:
-
Prepare stock solutions of 4-methylimidazole and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the 4-methylimidazole stock solution with a constant concentration of the this compound internal standard.
3. Sample Preparation:
-
Degas carbonated beverage samples by sonication.
-
For non-alcoholic beverages, dilute the sample with water.
-
For alcoholic beverages such as beer, a larger dilution with water is necessary to reduce matrix effects.
-
Spike a known volume of the diluted sample with the this compound internal standard solution.
-
Vortex the sample and filter through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute and separate the analyte from matrix components.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for both 4-methylimidazole and this compound.
-
4-Methylimidazole: Precursor ion (Q1) m/z 83 -> Product ion (Q3) m/z 56.
-
This compound: Precursor ion (Q1) m/z 89 -> Product ion (Q3) m/z 60.
-
-
Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the amount of 4-methylimidazole in the samples by using the regression equation from the calibration curve.
Conceptual Protocol: Synthesis of this compound
While specific protocols for the synthesis of the deuterated compound are proprietary, the general synthesis of 4-methylimidazole can be adapted. One common method is the Radziszewski synthesis. For the perdeuterated version, deuterated starting materials would be required.
Conceptual Reaction: Methylglyoxal-d₄ + Formaldehyde-d₂ + Ammonia-d₃ → this compound
A process for preparing non-deuterated 4-methylimidazole involves reacting hydroxypropanone and formamide in the presence of ammonia at elevated temperature and pressure.[2] A similar approach with deuterated reagents could potentially yield the desired product.
Signaling Pathways and Experimental Workflows
Currently, there is no evidence to suggest that perdeuterated 4-methylimidazole is directly involved in specific signaling pathways as a signaling molecule itself. Its primary utility is as an analytical tool. However, the non-deuterated form, 4-methylimidazole, has been the subject of toxicological studies due to its classification as a possible human carcinogen by the International Agency for Research on Cancer (IARC).
The mechanism of its carcinogenicity is not fully elucidated, but studies suggest that it is unlikely to be genotoxic.[3] Research into its mode of action points towards potential involvement in oxidative stress, inflammation, and mitochondrial dysfunction as contributing factors to its toxicity at high doses.
Below are diagrams illustrating the analytical workflow for 4-methylimidazole quantification and a conceptual representation of its toxicological pathway.
References
Unlocking Research Potential: A Comprehensive Guide to SEO-Driven Long-Tail Keywords for Propionylpromazine-d6 Hydrochloride
For scientific researchers navigating the complexities of experimental design and analysis, precise information is paramount. This curated list of SEO-driven, long-tail keywords related to "Propionylpromazine-d6 hydrochloride" is designed to streamline the search for specific and relevant scientific content. The keywords are categorized by researcher intent, providing a roadmap for content creation that directly addresses the nuanced queries of the scientific community, from foundational understanding to advanced troubleshooting and validation.
The following table offers a comprehensive breakdown of long-tail keywords, categorized to align with the distinct stages of the research process.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Propionylpromazine-d6 hydrochloride chemical properties and structure |
| Synthesis and isotopic labeling of Propionylpromazine-d6 | |
| Propionylpromazine-d6 hydrochloride mechanism of action | |
| Pharmacokinetics and metabolism of deuterated propionylpromazine | |
| Propionylpromazine-d6 hydrochloride certificate of analysis | |
| Commercial availability of Propionylpromazine-d6 hydrochloride | |
| Propionylpromazine-d6 hydrochloride CAS number and molecular weight | |
| Solubility and stability of Propionylpromazine-d6 hydrochloride | |
| Propionylpromazine-d6 hydrochloride for Parkinson's disease research.[1] | |
| Use of Propionylpromazine-d6 as a tracer compound.[1] | |
| Methodological & Application | Propionylpromazine-d6 hydrochloride as an internal standard in LC-MS/MS |
| Quantitative analysis of propionylpromazine using a deuterated standard | |
| Method development for Propionylpromazine-d6 hydrochloride in biological matrices | |
| Using Propionylpromazine-d6 HCl in veterinary drug screening | |
| Application of Propionylpromazine-d6 in equine drug testing.[2][3] | |
| Propionylpromazine-d6 hydrochloride protocol for mass spectrometry | |
| Sample preparation techniques for Propionylpromazine-d6 analysis | |
| Chromatographic separation of propionylpromazine and its deuterated analog | |
| Propionylpromazine-d6 hydrochloride for metabolite identification studies | |
| Use of Propionylpromazine-d6 hydrochloride in GLP-compliant studies | |
| Troubleshooting & Optimization | Matrix effects in Propionylpromazine-d6 hydrochloride LC-MS analysis |
| Optimizing MS/MS parameters for Propionylpromazine-d6 hydrochloride | |
| Overcoming poor peak shape with Propionylpromazine-d6 hydrochloride | |
| Propionylpromazine-d6 hydrochloride stability issues in solution | |
| Troubleshooting low recovery of Propionylpromazine-d6 in sample extraction | |
| Preventing isotopic exchange in deuterated standards | |
| Propionylpromazine-d6 hydrochloride interference in analytical assays | |
| Improving signal-to-noise for Propionylpromazine-d6 hydrochloride | |
| Column selection for Propionylpromazine-d6 hydrochloride HPLC analysis | |
| Minimizing ion suppression for Propionylpromazine-d6 hydrochloride | |
| Validation & Comparative | Validation of an analytical method using Propionylpromazine-d6 hydrochloride |
| Comparing Propionylpromazine-d6 vs non-deuterated propionylpromazine as internal standard | |
| Cross-validation of Propionylpromazine-d6 hydrochloride assays | |
| Linearity and range determination for Propionylpromazine-d6 hydrochloride | |
| Accuracy and precision of Propionylpromazine-d6 hydrochloride quantification | |
| Limit of detection and quantification for Propionylpromazine-d6 | |
| Comparative stability of Propionylpromazine-d6 and propionylpromazine | |
| Inter-laboratory comparison of Propionylpromazine-d6 analysis | |
| Propionylpromazine-d6 hydrochloride reference standard characterization | |
| Isotope effect studies of Propionylpromazine-d6 hydrochloride |
References
The Deuterium Effect: A Technical Guide to Deuterated Imidazoles in Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into pharmacologically active molecules represents a significant advancement in medicinal chemistry. This technique, known as deuteration, leverages the kinetic isotope effect (KIE) to favorably alter the metabolic profile of drug candidates. This whitepaper provides a comprehensive technical overview of the background, discovery, and application of deuterated imidazoles in research and drug development. It delves into the core principles of the deuterium kinetic isotope effect, detailed experimental protocols for the synthesis and analysis of deuterated compounds, and a review of key deuterated imidazole-containing drugs that have demonstrated clinical significance. Through quantitative data, detailed methodologies, and visual representations of signaling pathways, this guide serves as a critical resource for researchers and professionals in the pharmaceutical sciences.
Introduction: The Scientific Rationale for Deuteration
The imidazole ring is a ubiquitous scaffold in a vast array of pharmaceuticals, owing to its unique electronic properties and ability to engage in various biological interactions.[1] Imidazole-containing drugs span multiple therapeutic areas, including antifungal agents, proton pump inhibitors, and targeted cancer therapies.[2][3] However, like many small molecules, their clinical utility can be limited by suboptimal pharmacokinetic properties, particularly rapid metabolism.
The primary route of metabolism for many drugs involves the cleavage of carbon-hydrogen (C-H) bonds, a process often catalyzed by cytochrome P450 (CYP) enzymes.[4] The substitution of hydrogen with its heavier isotope, deuterium, to form a carbon-deuterium (C-D) bond can significantly slow down this metabolic process. This phenomenon is known as the deuterium kinetic isotope effect (KIE) . The C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to the C-H bond, resulting in a slower reaction rate.[5] This seemingly subtle modification can lead to profound improvements in a drug's pharmacokinetic profile, including:
-
Increased half-life (t½): A slower rate of metabolism leads to a longer duration of action.
-
Reduced clearance (CL): The drug is eliminated from the body more slowly.
-
Increased systemic exposure (AUC): The overall concentration of the drug in the bloodstream over time is higher.
-
Potential for lower dosing: Improved pharmacokinetics may allow for smaller or less frequent doses, potentially reducing side effects and improving patient compliance.
-
Altered metabolite profile: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites.
Key Deuterated Imidazole-Containing Drugs: Case Studies
The strategic application of deuteration to imidazole-containing drugs has led to the development of several promising clinical candidates and approved therapies. This section explores the background, discovery, and impact of deuteration on key examples.
Deucravacitinib: A Selective TYK2 Inhibitor
Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It is approved for the treatment of moderate-to-severe plaque psoriasis.[6] TYK2 mediates signaling of key cytokines implicated in the pathogenesis of psoriasis, including IL-23 and Type I interferons.[7][8]
Discovery and Rationale for Deuteration: The discovery of deucravacitinib involved a deliberate deuteration strategy to enhance its selectivity and pharmacokinetic properties. The deuteromethyl amide group plays a crucial role in its unique allosteric mechanism of action, binding to the regulatory pseudokinase (JH2) domain of TYK2.[3] This selective binding stabilizes the enzyme in an inactive conformation, providing high selectivity for TYK2 over other JAK family members and thus a favorable safety profile.[9]
Signaling Pathway:
Donafenib: A Deuterated Multi-Kinase Inhibitor
Donafenib is a deuterated derivative of sorafenib, an oral multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma (HCC).[10][11]
Discovery and Rationale for Deuteration: The development of donafenib aimed to improve upon the pharmacokinetic profile and safety of sorafenib.[12] By replacing the N-methyl group of sorafenib with a trideuteriomethyl group, researchers sought to slow down the CYP450-mediated N-demethylation, a key metabolic pathway for sorafenib.[13]
Pharmacokinetic Profile: Clinical studies have demonstrated that donafenib exhibits an improved pharmacokinetic profile compared to sorafenib.[10]
| Parameter | Donafenib (0.2 g twice daily) | Sorafenib (0.4 g twice daily) |
| Steady-State Plasma Concentration (h·µg/mL) | 44.0 - 46.7 | 29.5 - 36.7 |
| Median Overall Survival (mOS) in HCC | 12.1 months | 10.3 months |
| Median Progression-Free Survival (PFS) in HCC | 3.7 months | 3.6 months |
| Data from a randomized, open-label, parallel-controlled Phase II-III trial in patients with unresectable or metastatic hepatocellular carcinoma.[10][11] |
Deuterated Enzalutamide (HC-1119): A Next-Generation Androgen Receptor Inhibitor
Enzalutamide is a potent androgen receptor inhibitor used for the treatment of prostate cancer. A deuterated version, known as HC-1119 or deutenzalutamide, has been developed to improve its pharmacokinetic properties.[14][15] Deuteration of the N-CH3 moiety is intended to attenuate the N-demethylation pathway.
Pharmacokinetic Profile: Preclinical and clinical studies have shown that deuterated enzalutamide exhibits a more favorable pharmacokinetic profile compared to its non-deuterated counterpart.
| Parameter | d₃-Enzalutamide | Enzalutamide |
| In vitro CLint (rat liver microsomes) | 49.7% lower | - |
| In vitro CLint (human liver microsomes) | 72.9% lower | - |
| In vivo Cmax (rats, oral administration) | 35% higher | - |
| In vivo AUC₀₋t (rats, oral administration) | 102% higher | - |
| Data from in vitro and in vivo pharmacokinetic studies. |
Dacarbazine: A Case for Potential Deuteration
Dacarbazine is an alkylating agent used in the treatment of various cancers, including melanoma and Hodgkin's lymphoma. It is a prodrug that requires metabolic activation by CYP enzymes, primarily CYP1A1, CYP1A2, and CYP2E1.[16][17][18] The metabolic pathway involves N-demethylation to form the active metabolite MTIC (methyl-triazeno-imidazole-carboxamide).[9][19][20]
Rationale for Deuteration: Given that N-demethylation is a critical activation step, deuteration of the methyl groups could potentially modulate the rate of activation, influencing both efficacy and toxicity. Slowing down the formation of the active metabolite might lead to a more sustained therapeutic effect and potentially reduce peak-related toxicities.
Metabolic Pathway:
Experimental Protocols: Synthesis and Analysis of Deuterated Imidazoles
The successful implementation of a deuteration strategy requires robust and reproducible synthetic and analytical methodologies. This section provides an overview of common approaches.
General Synthesis of Deuterated Imidazoles
The introduction of deuterium into an imidazole ring can be achieved through various methods, with hydrogen-deuterium (H-D) exchange being a common and efficient approach.
General Protocol for H-D Exchange:
A general procedure for the deuteration of imidazoles and imidazolium salts involves the use of a palladium catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O).
-
Reaction Setup: In a suitable reaction vessel, combine the imidazole-containing substrate, a palladium catalyst (e.g., palladium on carbon, Pd/C), and a deuterium source (e.g., D₂O).
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere. The temperature and reaction time will vary depending on the substrate and the desired level of deuteration.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The deuterated product is then isolated and purified using standard techniques such as extraction, crystallization, or chromatography.
Example Synthesis of a Deuterated Imidazole Diketone Compound:
A multi-step synthesis for a deuterated imidazole diketone compound has been described, involving the following key transformations:[10]
-
Substitution Reaction: Reaction of a starting compound with a deuterated raw material to introduce the deuterium label.
-
Esterification: Conversion of a carboxylic acid group to an ester.
-
Cycloaddition: Formation of the imidazole ring.
-
De-esterification: Hydrolysis of the ester to a carboxylic acid.
-
Amide Formation: Coupling of the carboxylic acid with an amine to yield the final deuterated product.
Quantitative Analysis of Deuterated Imidazoles
Accurate quantification of deuterated compounds and their metabolites is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.
General HPLC-MS/MS Protocol:
-
Sample Preparation: Biological samples (e.g., plasma, urine) are processed to extract the analyte of interest. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Internal Standard: A stable isotope-labeled internal standard (often the deuterated compound itself or a related analog) is added to the sample to correct for variations in sample processing and instrument response.
-
Chromatographic Separation: The extracted sample is injected onto an HPLC system equipped with a suitable column to separate the analyte from other components in the matrix.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored for selective and sensitive detection.
-
Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of the analyte in the unknown sample can be determined.
Conclusion and Future Perspectives
The application of deuterium in drug design, particularly in the context of imidazole-containing compounds, has demonstrated significant potential to enhance pharmacokinetic properties and improve therapeutic outcomes. The case studies of deucravacitinib and donafenib highlight the successful translation of this strategy from the laboratory to the clinic. As our understanding of metabolic pathways and the nuances of the kinetic isotope effect deepens, we can anticipate the development of more sophisticated deuteration strategies. The continued refinement of synthetic methodologies and analytical techniques will further empower researchers to rationally design and evaluate the next generation of deuterated drugs with improved efficacy and safety profiles. This technical guide provides a foundational understanding for scientists and drug development professionals to explore and leverage the "deuterium effect" in their research endeavors.
References
- 1. Login Selection - Lane Medical Library, Stanford University Medical Center [lane.stanford.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. deucravacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 8. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ES2943011T3 - Preparation procedure of the deuterated imidazole diketone compound - Google Patents [patents.google.com]
- 11. Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Donafenib | C21H16ClF3N4O3 | CID 25191001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Deuterated enzalutamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. A highly efficient synthetic procedure for deuteriating imidazoles and imidazolium salts | Semantic Scholar [semanticscholar.org]
- 17. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Stability and Storage of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage and handling of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole, a stable isotope-labeled (SIL) compound. Ensuring the chemical and isotopic stability of this critical reagent is paramount for its effective use in research and development, where it can serve as an invaluable tool for quantification and metabolic tracing.
Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope, such as deuterium (²H or D).[1] Unlike their radiolabeled counterparts, they do not decay over time and pose no radiation risk.[1] The stability of these compounds is primarily governed by chemical and physical factors. Proper storage aims to mitigate these factors to maintain both the chemical purity and the isotopic integrity of the compound.
The primary stability concerns for 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole are:
-
Chemical Degradation: The breakdown of the molecule into impurities, influenced by factors such as temperature, light, moisture, and oxygen.[1]
-
Isotopic Exchange: The potential loss or exchange of the deuterium labels with hydrogen from the environment, particularly from moisture or protic solvents.
Recommended Storage Conditions
The optimal storage conditions for 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole are highly dependent on its chemical structure and physical state. General guidelines for the storage of stable isotope-labeled compounds suggest a cautious approach to preserve their integrity.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C (long-term) | Low temperatures slow down chemical degradation processes. While many solid SIL compounds are stable for shorter periods at room temperature, long-term storage at ambient temperatures is generally not recommended without specific stability data.[1] |
| Room Temperature (short-term) | Acceptable for brief periods, but prolonged exposure should be avoided.[1] | |
| Light | Protect from light | Imidazole moieties can be sensitive to photodegradation.[2] Storage in amber vials or light-blocking containers is recommended.[1] |
| Moisture | Store in a dry environment | Imidazole is hygroscopic. Moisture can lead to chemical degradation and, more critically for this compound, isotopic exchange of the deuterium labels.[1] Storage in a desiccator or a dry box is ideal. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | For compounds susceptible to oxidation, storage under an inert atmosphere is recommended to prevent degradation.[1] The imidazole ring can be liable to base-mediated autoxidation.[2] |
| Container | Tightly sealed, appropriate material | Use well-sealed containers to prevent exposure to moisture and air. The container material should be inert and not leach impurities. |
Potential Degradation Pathways
The imidazole ring is susceptible to certain degradation pathways, which should be considered during storage and handling.
-
Oxidation: The imidazole moiety can be oxidized, especially in the presence of peroxides or under conditions of autoxidation.[2]
-
Photodegradation: Exposure to high-intensity light or UV light can lead to the degradation of the imidazole ring.[2]
-
Hydrolysis: While the imidazole ring itself is relatively stable to hydrolysis, certain derivatives can be more susceptible, particularly in solution under basic conditions.[2]
Caption: Potential degradation and isotopic exchange pathways for deuterated imidazole.
Experimental Protocols
While specific experimental data for 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is not publicly available, a general protocol for assessing the stability of a stable isotope-labeled compound is provided below.
Objective: To determine the shelf-life and recommend storage conditions for a stable isotope-labeled compound by assessing its chemical purity and isotopic enrichment over time.
Methodology:
-
Sample Preparation:
-
Divide the compound into multiple aliquots in appropriate storage containers (e.g., amber glass vials).
-
Store the aliquots under different conditions (e.g., -80°C, -20°C, 4°C, room temperature, with and without light exposure, under inert atmosphere vs. air).
-
-
Time Points:
-
Establish a schedule for testing at various time points (e.g., 0, 3, 6, 12, 24 months).
-
-
Analysis:
-
At each time point, analyze an aliquot for chemical purity and isotopic enrichment.
-
Chemical Purity Analysis (HPLC/UHPLC):
-
Develop a stability-indicating HPLC or UHPLC method capable of separating the parent compound from potential degradation products.[1]
-
Accurately weigh a portion of the compound and dissolve it in a suitable solvent to a known concentration.
-
Inject the sample and quantify the parent peak area relative to any impurity peaks.
-
-
Isotopic Enrichment Analysis (Mass Spectrometry - MS):
-
Analyze the sample using a high-resolution mass spectrometer (e.g., LC-MS or GC-MS).
-
Determine the isotopic distribution and calculate the percentage of deuterium enrichment. Monitor for any decrease in the deuterated species and an increase in partially or fully protonated species.
-
-
-
Data Evaluation:
-
Compare the chemical purity and isotopic enrichment data over time for each storage condition.
-
Establish acceptable limits for degradation and isotopic exchange.
-
The storage condition that best maintains the compound's integrity within these limits is recommended.
-
Caption: Workflow for assessing the stability of a stable isotope-labeled compound.
Handling Precautions
-
Avoid Moisture: Handle the compound in a dry environment, such as a glove box or a room with low humidity. Use dry solvents and equipment.
-
Minimize Exposure to Air: For sensitive compounds, handle under an inert atmosphere to prevent oxidation.
-
Light Protection: Work with the compound in a well-lit area, but avoid direct exposure to strong light sources for extended periods. Use amber-colored labware where possible.
-
Personal Protective Equipment (PPE): Although stable isotopes are not radioactive, the chemical properties of the parent compound, imidazole, warrant caution.[3] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
Conclusion
References
Methodological & Application
Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for Glimepiride-d4
For scientific researchers embarking on studies involving Glimepiride-d4, a deuterated analog of the anti-diabetic drug Glimepiride, a targeted approach to information retrieval is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline the process of finding specific and relevant scientific literature, methodologies, and troubleshooting guides. By categorizing these keywords based on distinct researcher intents, this resource aims to facilitate more efficient and effective content creation and discovery within the scientific community.
The following table outlines a multitude of long-tail keywords, segmented into five key categories that reflect the typical workflow of a research project, from initial exploration to final validation.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Glimepiride-d4 chemical structure and properties |
| Synthesis and characterization of Glimepiride-d4 | |
| Glimepiride-d4 certificate of analysis | |
| Isotopic purity of Glimepiride-d4 | |
| Glimepiride-d4 mechanism of action as an internal standard | |
| Physical and chemical properties of Glimepiride-d4 | |
| Commercial suppliers of Glimepiride-d4 for research | |
| Deuterated glimepiride standards for mass spectrometry | |
| Glimepiride-d4 CAS number and molecular weight | |
| Understanding the role of Glimepiride-d4 in bioanalysis | |
| Methodological & Application | Glimepiride-d4 internal standard for LC-MS/MS analysis |
| Bioanalytical method development using Glimepiride-d4 | |
| Quantification of glimepiride in human plasma using Glimepiride-d4 | |
| Protocol for using Glimepiride-d4 in urine sample analysis | |
| Glimepiride-d4 for pharmacokinetic and bioavailability studies | |
| Application of Glimepiride-d4 in drug metabolism research | |
| Sample preparation techniques for Glimepiride-d4 analysis | |
| Chromatographic conditions for Glimepiride-d4 separation | |
| Mass spectrometry parameters for Glimepiride-d4 detection | |
| Use of Glimepiride-d4 in preclinical and clinical trials | |
| Troubleshooting & Optimization | Troubleshooting matrix effects with Glimepiride-d4 in LC-MS |
| Optimizing Glimepiride-d4 signal intensity in mass spectrometry | |
| Addressing poor peak shape of Glimepiride-d4 in HPLC | |
| Stability of Glimepiride-d4 in different biological matrices | |
| Glimepiride-d4 stock solution preparation and storage conditions | |
| Preventing ion suppression of Glimepiride-d4 signal | |
| Improving recovery of Glimepiride-d4 during sample extraction | |
| Minimizing carryover of Glimepiride-d4 in autosampler | |
| Dealing with isotopic interference in Glimepiride-d4 analysis | |
| Enhancing the sensitivity of Glimepiride-d4 detection | |
| Validation & Comparative | Validation of a bioanalytical method using Glimepiride-d4 |
| Comparing Glimepiride-d4 with other internal standards | |
| Cross-validation of analytical methods with Glimepiride-d4 | |
| Glimepiride-d4 versus Glimepiride-d5 as an internal standard | |
| Inter-laboratory comparison of Glimepiride-d4 quantification | |
| Accuracy and precision of Glimepiride-d4 as an internal standard | |
| Linearity and range of detection with Glimepiride-d4 | |
| Robustness of analytical methods employing Glimepiride-d4 | |
| Assessing the impact of Glimepiride-d4 on method specificity | |
| Comparative analysis of Glimepiride-d4 from different suppliers |
Applications of Deuterated 4-Methylimidazole in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Deuterated 4-methylimidazole serves as a critical tool in pharmacokinetic (PK) studies, primarily utilized as an internal standard for quantitative bioanalysis. Its application enhances the accuracy and precision of measuring 4-methylimidazole concentrations in biological matrices. Furthermore, the use of deuterated analogs can offer insights into the metabolic pathways of the parent compound through the kinetic isotope effect. This document provides detailed application notes and experimental protocols for the use of deuterated 4-methylimidazole in pharmacokinetic research.
Introduction
4-Methylimidazole (4-MeI) is a compound formed in some foods and beverages during the cooking process and is also used in the manufacturing of certain pharmaceuticals and other industrial products. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for safety and toxicological assessments. Stable isotope labeling, particularly with deuterium (a heavy isotope of hydrogen), is a powerful technique in modern drug development and metabolic research.[1][2] Deuterated compounds are chemically identical to their non-deuterated counterparts but have a higher mass, allowing them to be distinguished by mass spectrometry (MS).[1] This property makes them ideal for use as internal standards in quantitative assays and for investigating metabolic pathways.[3][4]
The primary application of deuterated 4-methylimidazole in pharmacokinetic studies is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[5][6] This approach is considered the gold standard for bioanalysis due to its high sensitivity and specificity. The deuterated internal standard is added to biological samples (e.g., plasma, urine) at a known concentration before sample preparation. It co-elutes with the non-deuterated (analyte) 4-methylimidazole during chromatography and is detected by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for variations in sample extraction and instrument response.
A secondary, more investigative application involves administering deuterated 4-methylimidazole to study the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[7] If the C-H bond at a particular position is broken during a rate-limiting metabolic step, replacing hydrogen with deuterium can slow down the reaction.[4][7] By comparing the pharmacokinetic profiles of deuterated and non-deuterated 4-methylimidazole, researchers can gain insights into its metabolic pathways and the enzymes involved.[3]
Data Presentation
The following tables summarize the pharmacokinetic parameters of 4-methylimidazole from studies in rats and sheep. These studies utilized radiolabeled compounds, but the data provide a baseline for what to expect in a study employing deuterated 4-methylimidazole for quantification.
Table 1: Pharmacokinetic Parameters of 4-Methylimidazole in Male F344 Rats
| Parameter | 5 mg/kg (i.v.) | 5 mg/kg (gavage) | 50 mg/kg (gavage) | 150 mg/kg (gavage) |
| Tmax (h) | - | ~0.5 | ~1.0 | ~3.0 |
| Terminal Half-life (h) | 1.8 | Dose-dependent | Dose-dependent | Dose-dependent |
| Bioavailability (%) | - | 60-70 | 60-70 | 60-70 |
| Apparent Volume of Distribution (L/kg) | 2.3 | - | - | - |
| Primary Route of Excretion | Urine (~85% of dose) | Urine | Urine | Urine |
| Metabolism | Minimal, one minor hydrophilic metabolite | Minimal | Minimal | Minimal |
Data adapted from studies on 14C-radiolabelled 4-methylimidazole.[8]
Table 2: Pharmacokinetic Parameters of 4-Methylimidazole in Sheep
| Parameter | 20 mg/kg (i.v. infusion) | 20 mg/kg (oral) |
| Tmax (h) | - | 5.0 |
| Biological Half-life (h) | 9.72 | 9.37 |
| Bioavailability (%) | - | 69 |
| Volume of Distribution (L) | 61.6 | 65.8 |
| Absorption Half-life (h) | - | 1.52 |
Data adapted from a study on 4-methylimidazole in sheep.[1][9]
Experimental Protocols
Protocol 1: Pharmacokinetic Study of 4-Methylimidazole in Rats using a Deuterated Internal Standard
Objective: To determine the pharmacokinetic profile of 4-methylimidazole in rats following oral administration, using deuterated 4-methylimidazole as an internal standard for LC-MS/MS analysis.
Materials:
-
4-Methylimidazole
-
Deuterated 4-methylimidazole (e.g., 4-(methyl-d3)-1H-imidazole)
-
Male F344 rats (8-10 weeks old)
-
Vehicle for oral administration (e.g., water)
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Dose Preparation: Prepare a solution of 4-methylimidazole in the chosen vehicle at the desired concentration.
-
Animal Dosing:
-
Fast rats overnight prior to dosing.
-
Administer a single oral dose of 4-methylimidazole (e.g., 50 mg/kg) by gavage.
-
-
Blood Sampling:
-
Collect blood samples (~0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Place blood samples into tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, add 10 µL of the deuterated 4-methylimidazole internal standard solution (at a known concentration, e.g., 100 ng/mL in methanol).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 4-methylimidazole and its deuterated internal standard (e.g., for 4-MeI: m/z 83.1 → 56.1; for a d3-analog, the precursor ion would be shifted).[9]
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of 4-methylimidazole into blank plasma and processing as described above.
-
Calculate the concentration of 4-methylimidazole in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.
-
Mandatory Visualizations
Caption: Experimental workflow for a pharmacokinetic study of 4-methylimidazole.
Caption: Role of deuterated 4-methylimidazole as an internal standard.
References
- 1. Pharmacokinetics of 4-methylimidazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quantification of 4-methylimidazole in carbonated beverages by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Research Precision: A Comprehensive Guide to Long-Tail Keywords for 2,6-Dibromophenol-3,4,5-d3
For scientific researchers leveraging the deuterated internal standard 2,6-Dibromophenol-3,4,5-d3 in their analytical work, a targeted approach to information retrieval is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline the search process, providing direct pathways to foundational knowledge, methodological applications, troubleshooting, and validation of this essential compound. The keywords are categorized by researcher intent, offering a structured guide for content creation and information discovery in the scientific community.
The following table outlines a detailed breakdown of long-tail keywords related to 2,6-Dibromophenol-3,4,5-d3, tailored to the specific needs of scientific researchers at various stages of their experimental workflow.
| Category | Long-tail Keyword |
| Foundational & Exploratory | 2,6-Dibromophenol-3,4,5-d3 chemical properties and structure |
| 2,6-Dibromophenol-d3 isotopic enrichment and purity | |
| Certificate of analysis for 2,6-Dibromophenol-3,4,5-d3 | |
| Synthesis and commercial availability of 2,6-Dibromophenol-d3 | |
| 2,6-Dibromophenol-3,4,5-d3 CAS number 1219803-14-1 | |
| Physical properties of deuterated 2,6-Dibromophenol | |
| Stability and storage conditions for 2,6-Dibromophenol-3,4,5-d3 | |
| 2,6-Dibromophenol-d3 supplier and pricing information | |
| Applications of 2,6-Dibromophenol-3,4,5-d3 in environmental analysis | |
| Use of deuterated bromophenols in metabolomics research | |
| Methodological & Application | Isotope dilution mass spectrometry using 2,6-Dibromophenol-3,4,5-d3 |
| GC-MS/MS method development with 2,6-Dibromophenol-d3 internal standard | |
| LC-MS/MS protocol for bromophenol analysis using a deuterated standard | |
| Sample preparation for 2,6-Dibromophenol analysis with isotope dilution | |
| Quantitation of brominated flame retardants using 2,6-Dibromophenol-d3 | |
| Derivatization of 2,6-Dibromophenol-3,4,5-d3 for GC analysis | |
| Solid-phase extraction (SPE) cleanup for bromophenol analysis | |
| Matrix-matched calibration curves with 2,6-Dibromophenol-d3 | |
| Calculating concentration using 2,6-Dibromophenol-3,4,5-d3 as an internal standard | |
| Use of 2,6-Dibromophenol-d3 in food and beverage analysis | |
| Troubleshooting & Optimization | Troubleshooting isotopic exchange in 2,6-Dibromophenol-3,4,5-d3 |
| Preventing back-exchange of deuterium in deuterated phenols | |
| Optimizing mass spectrometer parameters for 2,6-Dibromophenol-d3 detection | |
| Addressing matrix effects in bromophenol analysis with a deuterated standard | |
| Improving peak shape and resolution for 2,6-Dibromophenol-d3 | |
| Dealing with co-eluting interferences with 2,6-Dibromophenol-d3 | |
| Impact of pH on the stability of 2,6-Dibromophenol-3,4,5-d3 | |
| Assessing the purity of 2,6-Dibromophenol-d3 working solutions | |
| Minimizing ion suppression with 2,6-Dibromophenol-3,4,5-d3 | |
| Long-term stability assessment of 2,6-Dibromophenol-d3 stock solutions | |
| Validation & Comparative | Method validation for bromophenol analysis using 2,6-Dibromophenol-3,4,5-d3 |
| Linearity, LOD, and LOQ determination with 2,6-Dibromophenol-d3 | |
| Accuracy and precision of isotope dilution methods for bromophenols | |
| Comparison of 2,6-Dibromophenol-d3 with other internal standards | |
| Inter-laboratory comparison of bromophenol analysis using 2,6-Dibromophenol-d3 | |
| Performance evaluation of 2,6-Dibromophenol-3,4,5-d3 in different matrices | |
| Cross-validation of methods using 2,6-Dibromophenol-d3 | |
| Uncertainty estimation in measurements with 2,6-Dibromophenol-3,4,5-d3 | |
| Recovery experiments using 2,6-Dibromophenol-d3 in complex samples | |
| Justification for using 2,6-Dibromophenol-3,4,5-d3 in regulated methods |
Unraveling Metabolic Networks: Application of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole in Metabolic Flux Analysis
Application Notes
Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers is central to these studies, allowing researchers to track the fate of atoms through complex biochemical networks. This document details the application of a novel, multiply-deuterated tracer, 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole , for the simultaneous investigation of one-carbon metabolism and pathways involving the imidazole ring, such as histidine degradation.
The unique structure of this tracer, with deuterium labels on both the imidazole ring and the methyl group, offers a distinct advantage for deconvoluting interconnected metabolic pathways. The trideuteriomethyl group (-CD3) can serve as a tracer for one-carbon metabolism, donating its deuterated methyl group to various biosynthetic pathways. Concurrently, the deuterated imidazole core can potentially trace the metabolic fate of the imidazole ring, which is a key component of the amino acid histidine and its metabolites.
This dual-labeling strategy enables a more comprehensive and simultaneous analysis of metabolic fluxes compared to singly-labeled tracers. By monitoring the incorporation of deuterium into various downstream metabolites using mass spectrometry, researchers can gain quantitative insights into the relative activities of different metabolic pathways under various physiological or pathological conditions. This approach is particularly valuable for studying diseases with altered metabolism, such as cancer, and for evaluating the mechanism of action of drugs that target metabolic pathways.
Key Applications:
-
Simultaneous Tracing of One-Carbon and Histidine Metabolism: Elucidate the interplay between the folate and methionine cycles (one-carbon metabolism) and the catabolism of histidine.
-
Cancer Metabolism Research: Investigate the metabolic reprogramming in cancer cells, which often exhibit altered one-carbon and amino acid metabolism to support rapid proliferation.
-
Drug Development: Assess the impact of novel therapeutic agents on specific metabolic pathways.
-
Inborn Errors of Metabolism: Study congenital disorders related to amino acid or one-carbon metabolism.
Proposed Metabolic Tracing Strategy
The following diagram illustrates the hypothetical metabolic fate of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole and the pathways that can be traced.
Caption: Proposed metabolic tracing scheme for 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole.
Experimental Protocols
The following protocols provide a general framework for conducting metabolic flux analysis using 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole in cultured mammalian cells. These should be optimized based on the specific cell line and experimental goals.
Cell Culture and Isotope Labeling
This protocol describes the culture of mammalian cells and the introduction of the deuterated tracer.
Caption: Workflow for cell culture and stable isotope labeling.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole
-
Labeling medium (e.g., DMEM without histidine and methionine, supplemented with dialyzed FBS and the tracer)
Procedure:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling.
-
Incubate cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
On the day of the experiment, prepare the labeling medium by supplementing the base medium with the desired concentration of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole.
-
Aspirate the growth medium from the cells and wash once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired time points. A time-course experiment is recommended to determine the kinetics of label incorporation.
-
At each time point, proceed immediately to metabolite extraction.
Metabolite Extraction
This protocol outlines the extraction of polar metabolites from cultured cells.
Materials:
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS analysis.
LC-MS Analysis
This section provides a general protocol for the analysis of deuterated metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Appropriate HPLC column for polar metabolite separation (e.g., HILIC)
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase (e.g., 50 µL of 80% acetonitrile).
-
Inject a small volume (e.g., 5 µL) of the reconstituted sample onto the LC-MS system.
-
Separate the metabolites using a gradient elution on the HPLC column.
-
Detect the metabolites using the mass spectrometer in full scan mode to identify all detectable ions.
-
Perform targeted analysis to quantify the different isotopologues of the metabolites of interest based on their accurate mass-to-charge ratio (m/z).
Data Presentation
The quantitative data obtained from the LC-MS analysis should be presented in a clear and organized manner to facilitate interpretation and comparison between different experimental conditions.
Table 1: Hypothetical Isotopic Enrichment of Key Metabolites
This table shows the percentage of the metabolite pool that is labeled with deuterium at a specific time point after tracer administration.
| Metabolite | Control (%) | Treatment A (%) | Treatment B (%) |
| One-Carbon Metabolism | |||
| S-Adenosylmethionine (SAM) (M+3) | 15.2 ± 1.8 | 8.5 ± 1.1 | 25.7 ± 2.5 |
| Histidine Degradation | |||
| Urocanate (M+3) | 22.5 ± 2.1 | 21.9 ± 2.4 | 10.3 ± 1.5 |
| Glutamate (M+3) | 5.8 ± 0.7 | 6.1 ± 0.9 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation (n=3). M+3 indicates the isotopologue containing three deuterium atoms.
Table 2: Calculated Metabolic Fluxes
This table presents the calculated relative flux through the traced pathways, normalized to a control condition.
| Metabolic Flux | Control | Treatment A | Treatment B |
| Relative One-Carbon Flux | 1.00 | 0.56 | 1.69 |
| Relative Histidine Degradation Flux | 1.00 | 0.97 | 0.46 |
Fluxes are calculated based on the rate of label incorporation into downstream metabolites and are presented as a fold change relative to the control group.
Conclusion
The use of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole as a tracer in metabolic flux analysis presents a promising approach for the simultaneous investigation of one-carbon metabolism and pathways involving the imidazole ring. The detailed protocols and data presentation formats provided herein offer a comprehensive guide for researchers and drug development professionals to design and execute robust metabolic flux analysis experiments. This methodology has the potential to provide significant insights into the metabolic underpinnings of health and disease, and to accelerate the development of novel therapeutic strategies.
Application Notes and Protocols for the Analysis of 4-Methylimidazole Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-methylimidazole (4-MeI) in various sample matrices. The use of a deuterated internal standard (e.g., d3-4-MeI or d6-4-MeI) is incorporated to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The following protocols cover Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Liquid-Liquid Extraction (LLE) sample preparation techniques, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
4-Methylimidazole (4-MeI) is a chemical compound that can form as a byproduct during the heating of certain foods and is also found in some caramel colorings used as food additives.[1] Regulatory bodies have set limits on the allowable levels of 4-MeI in food products due to potential health concerns.[1] Accurate and reliable analytical methods are therefore crucial for monitoring 4-MeI concentrations in various matrices. Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard, is a preferred method for quantification as it compensates for analytical variability.
General Workflow for 4-MeI Analysis
The general workflow for the analysis of 4-MeI in food and beverage samples involves sample homogenization, extraction of the analyte, cleanup of the extract to remove interfering substances, and subsequent instrumental analysis. The inclusion of a deuterated internal standard early in the workflow is critical for accurate quantification.
Caption: General workflow for 4-MeI analysis.
Application Note 1: Analysis of 4-MeI in Beverages using Solid-Phase Extraction (SPE) and LC-MS/MS
This method is suitable for the analysis of 4-MeI in liquid matrices such as soft drinks, beer, and coffee.[1] The use of a strong cation exchange (SCX) SPE cartridge allows for the effective cleanup and concentration of the polar 4-MeI analyte.[2]
Experimental Protocol
1. Sample Preparation and Extraction
-
Degas carbonated beverages by sonication.
-
To a 10 mL aliquot of the liquid sample, add a known amount of deuterated 4-MeI internal standard (e.g., 100 µL of a 1 µg/mL solution of d3-4-MeI in the mobile phase).
-
Vortex the sample for 30 seconds.
-
Adjust the pH of the sample to approximately 7.0 if necessary.
2. Solid-Phase Extraction (SPE) Cleanup
-
SPE Cartridge: Strong Cation Exchange (SCX), e.g., Waters Oasis MCX.[1]
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the prepared sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water to remove neutral and acidic interferences. Follow with a wash of 5 mL of methanol to remove less polar interferences.
-
Elution: Elute the 4-MeI and the deuterated internal standard with 5 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.
3. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity or equivalent.
-
MS System: Agilent 6460 Triple Quadrupole or equivalent.
-
Column: A HILIC column is recommended for good retention of the polar 4-MeI.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two transitions for both 4-MeI and the deuterated internal standard.
Caption: SPE workflow for 4-MeI analysis.
Application Note 2: Analysis of 4-MeI in Solid and Semi-Solid Foods using QuEChERS and LC-MS/MS
The QuEChERS method is a simple and effective technique for extracting 4-MeI from complex food matrices like baked goods, sauces, and coffee.[3][4] This protocol is a modification of the standard QuEChERS method, optimized for 4-MeI analysis.
Experimental Protocol
1. Sample Preparation and Extraction
-
Homogenize the food sample to a uniform consistency. For dry samples, it may be necessary to add a specific amount of water before homogenization.[5]
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of deuterated 4-MeI internal standard.
-
Add 10 mL of acetonitrile.[5]
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate and sodium acetate).
-
Shake vigorously for another 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).[6]
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Follow the LC-MS/MS conditions as described in Application Note 1.
Caption: QuEChERS workflow for 4-MeI analysis.
Application Note 3: Analysis of 4-MeI in Caramel Colors using Liquid-Liquid Extraction (LLE) and GC-MS
This protocol is suitable for the analysis of 4-MeI in caramel colors, where the concentration of 4-MeI may be higher.[7] Derivatization is often required for GC-MS analysis of the polar 4-MeI.
Experimental Protocol
1. Sample Preparation and Extraction
-
Weigh approximately 1 g of the caramel color sample into a centrifuge tube.
-
Add a known amount of deuterated 4-MeI internal standard.
-
Add 5 mL of deionized water and vortex to dissolve the sample.
-
Add 5 mL of dichloromethane.
-
Shake vigorously for 5 minutes.
-
Centrifuge to separate the layers.
-
Collect the organic (lower) layer.
-
Repeat the extraction of the aqueous layer with another 5 mL of dichloromethane.
-
Combine the organic extracts.
2. Derivatization
-
Evaporate the combined organic extracts to dryness.
-
Add a derivatizing agent (e.g., isobutyl chloroformate) and a catalyst (e.g., pyridine) to the dried extract.[8]
-
Heat the mixture to facilitate the reaction.
-
After cooling, the derivatized sample is ready for GC-MS analysis.
3. GC-MS Analysis
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: A mid-polar capillary column is suitable for the separation of the derivatized 4-MeI.
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Caption: LLE and GC-MS workflow for 4-MeI analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of 4-MeI using methods with a deuterated internal standard.
Table 1: Method Performance for 4-MeI Analysis in Beverages (LC-MS/MS)
| Parameter | Cola | Coffee | Beer |
| Recovery (%) | 94 - 102 | 91 - 113 | 92 - 108 |
| LOD (µg/L) | 2 | 1 - 5 | 1 - 5 |
| LOQ (µg/L) | 5 | 5 - 10 | 5 - 10 |
| Precision (RSD%) | < 10 | < 15 | < 15 |
Data compiled from multiple sources.[3][9]
Table 2: Method Performance for 4-MeI Analysis in Solid Foods (LC-MS/MS)
| Parameter | Bread | Biscuits | Soy Sauce |
| Recovery (%) | 91 - 113 | 91 - 113 | 96.2 - 107 |
| LOD (µg/kg) | 1 - 5 | 1 - 5 | 3 |
| LOQ (µg/kg) | 5 - 10 | 5 - 10 | 10 |
| Precision (RSD%) | < 15 | < 15 | 4.1 - 8.4 (intra-day) |
Data compiled from multiple sources.[3][10]
Table 3: Method Performance for 4-MeI Analysis in Caramel Color (GC-MS)
| Parameter | Caramel Color |
| Recovery (%) | ≥89.86 |
| LOD (µg/kg) | 0.96 |
| LOQ (µg/kg) | 5.79 |
| Precision (RSD%) | ≤6.70 (intra-day) |
Data from a study using dispersive liquid-liquid microextraction with in-situ derivatization followed by GC-MS.[8]
Conclusion
The selection of the appropriate sample preparation technique for 4-MeI analysis depends on the sample matrix and the desired analytical outcome. The use of a deuterated internal standard is highly recommended for all methods to ensure the highest accuracy and precision. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of 4-methylimidazole.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 4(5)-methylimidazole in foods and beverages by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Application of Cold-Induced Liquid–Liquid Extraction for the Determination of 4-Methylimidazole in Tea and Associated Risk Assessment for Chinese Tea Consumers [mdpi.com]
- 5. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 6. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dispersive liquid-liquid microextraction with in situ derivatization coupled with gas chromatography and mass spectrometry for the determination of 4-methylimidazole in red ginseng products containing caramel colors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Gold Standard: Utilizing Deuterated Standards for Accurate 4-Methylimidazole (4-MeI) Analysis in Food and Beverages
Application Note
The presence of 4-Methylimidazole (4-MeI), a potential carcinogen, in various food and beverage products, particularly those containing caramel colors, has necessitated the development of robust and reliable analytical methods for its quantification. The use of deuterated internal standards, such as hexa-deuterated 4-MeI (d6-4-MeI), coupled with mass spectrometry-based techniques, has emerged as the gold standard for achieving accurate and precise measurements. This application note details the protocols for the analysis of 4-MeI in diverse food and beverage matrices using isotope dilution mass spectrometry, ensuring high confidence in analytical results for researchers, scientists, and professionals in the food safety and drug development sectors.
Introduction
4-Methylimidazole (4-MeI) is a chemical compound that can form during the heating process of certain foods and is also a byproduct in the manufacturing of some caramel colorings (Class III and IV).[1][2] Due to its classification as a possible human carcinogen by the International Agency for Research on Cancer (IARC), regulatory bodies and food manufacturers worldwide closely monitor its levels in consumer products.[1][3] The analysis of 4-MeI is challenging due to its high polarity, low molecular weight, and the complexity of food matrices.[4][5][6]
Isotope dilution analysis, which involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte (e.g., d6-4-MeI), is the preferred method for quantification. The deuterated standard co-elutes with the native analyte and experiences similar matrix effects and variations during sample preparation and analysis. By measuring the ratio of the native analyte to the deuterated standard, these effects can be effectively compensated for, leading to highly accurate and precise quantification.[7] This document provides detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize the performance of various methods utilizing deuterated standards for the analysis of 4-MeI in different food and beverage matrices.
Table 1: Performance of LC-MS/MS Methods for 4-MeI Analysis
| Food/Beverage Matrix | Deuterated Standard | Sample Preparation | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD/LOQ (µg/L or µg/kg) | Reference(s) |
| Carbonated Beverages | d6-4-MeI | Simple Dilution | >0.99 | 97.1 - 111.0 | Intra-day: 9.5, Inter-day: 15.4 | LOD: 5.8 ng/mL | [7][8] |
| Cola, Tea, Beer, Coffee Beverage, Bread, Biscuit, Instant Coffee | d6-4-MeI | Modified QuEChERS | >0.999 | 91 - 113 | ≤ 12.3 | - | [4][9] |
| Caramel Color, Sauces, Vinegar, Seasoning, Curry, Soft Drinks | d6-4-MeI | Acetonitrile Extraction | >0.999 | Sauce: 97.1 - 111.0, Powder: 81.9 - 110.0 | - | LOD: 3 µg/kg, LOQ: 5 µg/kg | [8] |
| Carbonated Beverages | d6-4-MeI | DLLME | 0.999 | 102.6 - 113.2 | - | LOQ: 0.3 µg/L | [7] |
| Beverages and Foods | d6-4-MeI, 2-MEI-d6 | SPE | - | Beverages: 94 - 114 | - | LOQ: 5 µg/L (beverages), 5 µg/kg (foods) | [10] |
Table 2: Performance of GC-MS Methods for 4-MeI Analysis
| Food/Beverage Matrix | Deuterated Standard | Sample Preparation & Derivatization | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD/LOQ (µg/kg) | Reference(s) |
| Cooked Meat Products | - | Extraction with Sodium Acetate Buffer, Derivatization with Isobutylchloroformate | - | 94.76 - 103.94 | - | - | [11] |
| Balsamic Vinegars, Processed Sauces | 2-ethylimidazole (as internal standard) | Ion-pair extraction with bis-2-ethylhexylphosphate, Derivatization with isobutylchloroformate | Good | Good | Good | LOD: 130 | [12] |
Experimental Protocols
Protocol 1: Analysis of 4-MeI in Carbonated Beverages by LC-MS/MS
This protocol is suitable for clear liquid matrices like sodas and other carbonated beverages.
1. Materials and Reagents
-
4-Methylimidazole (4-MeI) standard
-
Hexa-deuterated 4-Methylimidazole (d6-4-MeI) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Syringe filters (0.22 µm)
2. Sample Preparation
-
Degas the carbonated beverage sample by sonication for 15-20 minutes.
-
Accurately weigh 1.0 g of the degassed sample into a centrifuge tube.
-
Spike the sample with a known amount of d6-4-MeI internal standard solution.
-
Dilute the sample with ultrapure water or a suitable mobile phase mimic.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters CORTECS HILIC (or equivalent HILIC or C18 column)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol
-
Gradient: Establish a suitable gradient to achieve separation of 4-MeI and its isomers. A typical gradient might start at high aqueous content and ramp to high organic content.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460, Sciex 5500)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions:
-
4-MeI: m/z 83.1 → 56.1 (quantifier), 83.1 → 42.2 (qualifier)[13]
-
d6-4-MeI: Monitor the appropriate mass shift (e.g., m/z 89.1 → 62.1)
-
4. Quantification
-
Generate a calibration curve by plotting the peak area ratio of 4-MeI to d6-4-MeI against the concentration of the 4-MeI standards.
-
Quantify the amount of 4-MeI in the samples using the calibration curve.
Protocol 2: Analysis of 4-MeI in Solid and Complex Food Matrices by QuEChERS and LC-MS/MS
This protocol is applicable to a wide range of solid and semi-solid food matrices such as baked goods, coffee, and sauces.[4][9]
1. Materials and Reagents
-
All reagents from Protocol 1
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)
2. Sample Preparation (Modified QuEChERS)
-
Homogenize the food sample.
-
Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to create a slurry.
-
Spike with d6-4-MeI internal standard.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds and centrifuge.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis
-
Follow the LC-MS/MS parameters outlined in Protocol 1.
4. Quantification
-
Follow the quantification procedure outlined in Protocol 1.
Experimental Workflow and Diagrams
The general workflow for the analysis of 4-MeI in food and beverages using a deuterated internal standard is depicted below.
Caption: General workflow for 4-MeI analysis using deuterated standards.
This workflow illustrates the key stages from sample receipt to final reporting, highlighting the integration of the deuterated internal standard at the beginning of the process to ensure accurate quantification.
Conclusion
The use of deuterated internal standards, particularly d6-4-MeI, is indispensable for the accurate and reliable quantification of 4-MeI in complex food and beverage matrices. The protocols outlined in this application note, based on established LC-MS/MS and GC-MS methodologies, provide a robust framework for researchers and scientists to monitor the levels of this important process contaminant. The inherent advantages of isotope dilution in mitigating matrix effects and correcting for analytical variability make it the method of choice for ensuring food safety and compliance with regulatory standards.
References
- 1. lcms.cz [lcms.cz]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of 4(5)-methylimidazole in foods and beverages by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of 4-methylimidazole in carbonated beverages by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-Methylimidazole in Complex Matrices Using Deuterated Analogs
Introduction
4-Methylimidazole (4-MeI) is a chemical compound that can form during the heating process of certain foods and beverages, particularly those containing caramel colors (Class III and IV).[1][2] Due to potential health concerns, regulatory bodies have set limits for 4-MeI in various consumer products.[1][3] Accurate quantification of 4-MeI in complex matrices like food and beverages is challenging due to its high polarity, water solubility, and the presence of interfering matrix components.[2][4] Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard, is a highly effective technique to overcome these challenges and ensure accurate and precise measurement. This application note provides a detailed protocol for the quantification of 4-MeI in complex matrices using a deuterated analog as an internal standard, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The method is based on the principle of isotope dilution, where a known amount of a deuterated analog of 4-MeI (e.g., d6-4-methylimidazole) is added to the sample at the beginning of the sample preparation process. This internal standard behaves chemically and physically similarly to the native 4-MeI throughout extraction, cleanup, and analysis. By measuring the ratio of the native 4-MeI to its deuterated analog using LC-MS/MS, any loss of analyte during sample processing or variations in instrument response can be accurately compensated for, leading to reliable quantification.[5][6]
Experimental Workflow
The overall experimental workflow for the quantification of 4-MeI in complex matrices is depicted below.
Caption: A generalized workflow for the quantification of 4-MeI using a deuterated internal standard and LC-MS/MS.
Materials and Reagents
-
4-Methylimidazole (4-MeI) analytical standard
-
Deuterated 4-Methylimidazole (e.g., d6-4-MeI)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis MCX)[1]
-
Syringe filters (0.22 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
Experimental Protocols
Protocol 1: Sample Preparation for Beverages (e.g., Carbonated Drinks, Beer)
This protocol is adapted for relatively simple liquid matrices.
-
Sample Degassing: For carbonated beverages, degas the sample by sonicating for 15-20 minutes.
-
Internal Standard Spiking: To a 1 mL aliquot of the degassed sample, add a known concentration of the deuterated internal standard (e.g., d6-4-MeI).
-
Dilution: Dilute the spiked sample with an appropriate solvent (e.g., mobile phase or water) to bring the expected 4-MeI concentration within the calibration range.[5][7]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: Sample Preparation for Complex Solid and Semi-Solid Matrices (e.g., Sauces, Baked Goods)
This protocol involves a more rigorous extraction and cleanup process.
-
Homogenization: Weigh a representative portion of the homogenized sample (e.g., 1-2 grams) into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard to the sample.
-
Extraction: Add an appropriate extraction solvent (e.g., acetonitrile or a buffered solution). A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be effective.[8] Vortex the mixture vigorously for 1-2 minutes and centrifuge.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., Oasis MCX) according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., methanol) to remove interferences.
-
Elute the 4-MeI and the deuterated internal standard with a stronger solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
Filtration and Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions (Example)
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of 4-MeI from matrix interferences |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions (Example)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| 4-MeI | Precursor ion: m/z 83.1 → Product ion: m/z 56.1[9] |
| d6-4-MeI | Precursor ion: m/z 89.1 → Product ion: m/z 62.1 (example) |
| Collision Energy | Optimized for each transition |
| Capillary Voltage | 3.5 kV |
Data Presentation and Quantitative Summary
The following tables summarize typical quantitative data and performance characteristics of methods for 4-MeI analysis using deuterated internal standards.
Table 1: Method Performance Characteristics in Various Matrices
| Matrix | Method | Internal Standard | LOQ (µg/kg or µg/L) | Recovery (%) | Reference |
| Carbonated Beverages | LC-MS/MS | d6-4-MeI | 5.8 | - | [5] |
| Beverages | DLLME-HPLC-MS/MS | Isotope Dilution | 0.3 | 102.6 - 113.2 | [10] |
| Beverages & Foods | UPLC-MS/MS | Isotope Dilution | 5 | 94 - 114 | [7] |
| Sauces & Powders | HPLC-MS/MS | Not specified | 5 | 81.9 - 111.0 | [3] |
| Various Foods & Beverages | QuEChERS-LC-MS/MS | Isotope Dilution | 1-200 (Linearity Range) | 91 - 113 | [8] |
| Carbonated Beverages | UPLC-MS/MS | Melamine | 10 (Calibration Range) | 93.6 - 110.5 | [9] |
Table 2: Reported Concentrations of 4-MeI in Commercial Products
| Product Category | Concentration Range (µg/kg or µg/L) | Analytical Method | Reference |
| Carbonated Beverages | 6.4 - 165.5 | DLLME-HPLC-MS/MS | [10] |
| Caramel Color | 260.5 - 24,499.3 | HPLC-MS/MS | [3] |
| Sauces | HPLC-MS/MS | [3] | |
| Soft Drinks | 29.9 - 464.4 | HPLC-MS/MS | [3] |
| Cooked Meat Products | 41 - 1,015 | GC-MS | [11] |
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard follows a clear logical relationship to ensure accurate quantification, as illustrated in the diagram below.
Caption: Logical diagram illustrating the principle of isotope dilution for accurate quantification.
Conclusion
The use of deuterated analogs as internal standards in conjunction with LC-MS/MS provides a robust, sensitive, and accurate method for the quantification of 4-methylimidazole in a variety of complex food and beverage matrices. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of 4-MeI. The inherent ability of the isotope dilution technique to correct for matrix effects and procedural losses makes it the gold standard for regulatory compliance and safety assessment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of 4(5)-methylimidazole in carbonated beverages by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. Determination of 4(5)-methylimidazole in foods and beverages by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of 4-methylimidazole in carbonated beverages by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isotope dilution determination for the trace level of 4(5)-methylimidazole in beverages using dispersive liquid-liquid microextraction coupled with ESI-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Unlocking Research Precision: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Quinaldic-d6 Acid
For scientific researchers leveraging the precision of isotopic labeling, Quinaldic-d6 Acid serves as a critical tool, particularly in mass spectrometry-based quantitative analysis. To facilitate easier access to vital information and guide effective content creation, a comprehensive list of SEO-driven, long-tail keywords has been compiled. This list is categorized based on five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative.
This curated keyword list aims to enhance the visibility of technical notes, research articles, and product information relevant to scientists working with Quinaldic-d6 Acid, thereby supporting advancements in metabolic pathway analysis and other related fields.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Quinaldic-d6 Acid chemical properties and structure |
| what is Quinaldic-d6 Acid used for in research | |
| Quinaldic-d6 Acid synthesis and isotopic purity | |
| understanding Quinaldic-d6 Acid mass spectrometry fragmentation | |
| Quinaldic-d6 Acid physical and chemical characteristics | |
| role of Quinaldic-d6 Acid in tryptophan metabolism studies | |
| Quinaldic-d6 Acid certificate of analysis explained | |
| commercial suppliers of high-purity Quinaldic-d6 Acid | |
| safety and handling guidelines for Quinaldic-d6 Acid | |
| solubility of Quinaldic-d6 Acid in different solvents | |
| Methodological & Application | using Quinaldic-d6 Acid as an internal standard for LC-MS/MS |
| quantitative analysis of kynurenine pathway metabolites with Quinaldic-d6 Acid | |
| Quinaldic-d6 Acid for metabolic flux analysis of tryptophan | |
| protocol for spiking Quinaldic-d6 Acid in biological samples | |
| LC-MS/MS method development with Quinaldic-d6 Acid | |
| Quinaldic-d6 Acid in targeted metabolomics of neurodegenerative diseases | |
| sample preparation techniques for Quinaldic-d6 Acid analysis | |
| creating a calibration curve with Quinaldic-d6 Acid | |
| Quinaldic-d6 Acid application in clinical chemistry assays | |
| use of Quinaldic-d6 Acid for quantifying tryptophan catabolites | |
| Troubleshooting & Optimization | optimizing LC-MS/MS parameters for Quinaldic-d6 Acid |
| troubleshooting isotopic exchange in deuterated standards | |
| minimizing matrix effects with Quinaldic-d6 Acid in plasma samples | |
| dealing with poor chromatographic peak shape of Quinaldic-d6 Acid | |
| improving ionization efficiency of Quinaldic-d6 Acid in ESI-MS | |
| stability of Quinaldic-d6 Acid in long-term storage | |
| addressing signal suppression of Quinaldic-d6 Acid in urine samples | |
| challenges of using deuterated internal standards in chromatography | |
| optimizing sample extraction and recovery of Quinaldic-d6 Acid | |
| how to correct for isotopic impurities in Quinaldic-d6 Acid | |
| Validation & Comparative | validation of an analytical method using Quinaldic-d6 Acid |
| comparing Quinaldic-d6 Acid with 13C-labeled quinaldic acid | |
| accuracy and precision of Quinaldic-d6 Acid in quantitative assays | |
| inter-laboratory comparison of methods using Quinaldic-d6 Acid | |
| cross-validation of Quinaldic-d6 Acid with other internal standards | |
| assessing the linearity and range of Quinaldic-d6 Acid calibration | |
| performance characteristics of Quinaldic-d6 Acid vs non-labeled standard | |
| evaluating the robustness of analytical methods with Quinaldic-d6 Acid | |
| limit of detection and quantification for Quinaldic-d6 Acid | |
| comparative analysis of deuterated vs other isotopic labeling for tryptophan metabolites |
optimization of mass spectrometry parameters for 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole
This guide provides detailed troubleshooting advice and frequently asked questions for the optimization of mass spectrometry parameters for 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the expected monoisotopic mass and [M+H]⁺ m/z for this compound?
A1: The molecular formula for 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is C₄H₂D₆N₂. To calculate the monoisotopic mass, we use the masses of the most common isotopes:
-
Carbon-12: 12.000000
-
Hydrogen-1: 1.007825
-
Deuterium (Hydrogen-2): 2.014102
-
Nitrogen-14: 14.003074
The calculated mass is: (4 * 12.000000) + (2 * 1.007825) + (6 * 2.014102) + (2 * 14.003074) = 88.085516 Da .
Therefore, the expected m/z for the protonated molecule [M+H]⁺ would be 89.093341 .
Q2: I am observing poor signal intensity. What are the common causes?
A2: Low signal intensity can stem from several factors:
-
Suboptimal Ionization Source Parameters: The gas flows, temperatures, and voltages of the ESI or APCI source may not be optimized.
-
Incorrect Mobile Phase: The pH or solvent composition may not be suitable for efficient ionization of the imidazole ring. Imidazoles are basic and ionize best in acidic mobile phases.
-
Analyte Degradation: The compound may be unstable in the chosen solvent or at the temperatures used in the ion source.
-
H/D Back-Exchange: Deuteriums on the nitrogen atoms (N-D) are susceptible to exchange with protons from the mobile phase (e.g., water, methanol), leading to a mass shift and potential signal dilution across multiple species.
Q3: How can I prevent or minimize Hydrogen/Deuterium (H/D) back-exchange?
A3: H/D back-exchange is a significant challenge for compounds with deuteriums on heteroatoms. To minimize this effect:
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents like acetonitrile for sample preparation and in the mobile phase.
-
Use Deuterated Mobile Phases: If protic solvents are necessary, consider using deuterated solvents (e.g., D₂O instead of H₂O, MeOD instead of MeOH). This is often costly but provides the most robust solution.
-
Optimize Source Conditions: Lower the ion source temperature to reduce the energy available for the exchange reaction.
-
Fast Analysis: Minimize the residence time of the analyte in the LC system and ion source.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| Multiple peaks observed around the expected m/z | H/D back-exchange is occurring. The number of exchangeable deuteriums on the imidazole ring is three (at positions 1, 2, and 5). | 1. Confirm by checking for masses corresponding to the loss of one or more deuterium atoms and the gain of protons (e.g., [M-D+H]⁺, [M-2D+2H]⁺). 2. Implement strategies to minimize H/D exchange as described in the FAQ section. |
| In-source fragmentation of the parent ion | The cone voltage (or declustering potential) is set too high, causing the molecule to fragment before it reaches the mass analyzer. | Systematically lower the cone voltage and monitor the intensity of the precursor ion. See the optimization protocol below for a structured approach. |
| Low or unstable product ion signal in MS/MS | Collision energy is either too low (insufficient fragmentation) or too high (excessive fragmentation into very small, unspecific ions). | Perform a collision energy optimization experiment. Ramp the collision energy across a range (e.g., 5-50 eV) and monitor the intensity of the target product ions to find the optimal value. |
| Poor chromatographic peak shape (tailing) | Secondary interactions between the basic imidazole and acidic silanols on the column stationary phase. | 1. Add a small amount of a competitor base, like triethylamine (TEA), to the mobile phase. 2. Use a mobile phase with a lower pH (e.g., 0.1% formic acid) to ensure the imidazole is fully protonated. 3. Use a column with end-capping or a different stationary phase. |
Experimental Protocols & Data
Protocol: Systematic Optimization of ESI-MS Parameters
This protocol outlines a method for optimizing key source and analyzer parameters for 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole using flow injection analysis (FIA).
-
Preparation: Prepare a 100 ng/mL solution of the analyte in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Initial Setup: Infuse the solution at a constant flow rate (e.g., 10 µL/min). Set the mass spectrometer to monitor the expected precursor ion m/z (89.09).
-
Capillary Voltage Optimization: Set all other parameters to default values. Vary the capillary voltage (e.g., from 1.0 to 4.0 kV) and record the ion intensity. Select the voltage that provides the highest stable signal.
-
Cone Voltage Optimization: Using the optimal capillary voltage, vary the cone voltage (declustering potential) from 10 V to 80 V. Record the intensity of the precursor ion. High values may cause fragmentation. Select the value that maximizes precursor intensity.
-
Gas Flow and Temperature Optimization: Sequentially optimize the desolvation gas flow and temperature. Adjust one parameter while keeping others constant, always monitoring for maximum signal intensity.
-
Collision Energy (MS/MS) Optimization: If developing an MRM method, select the precursor ion (m/z 89.1) and ramp the collision energy. Monitor the intensity of the resulting product ions to determine the optimal energy for each desired transition.
Table 1: Example Cone Voltage Optimization Data
| Cone Voltage (V) | Precursor Ion Intensity (counts) |
| 10 | 1.5 x 10⁵ |
| 20 | 4.8 x 10⁵ |
| 30 | 9.1 x 10⁵ |
| 40 | 1.2 x 10⁶ |
| 50 | 9.5 x 10⁵ |
| 60 | 6.2 x 10⁵ (Fragmentation observed) |
| 70 | 3.1 x 10⁵ (Fragmentation observed) |
Table 2: Example Collision Energy Optimization for a Hypothetical Transition (m/z 89.1 → 60.1)
| Collision Energy (eV) | Product Ion Intensity (counts) |
| 5 | 5.0 x 10³ |
| 10 | 2.1 x 10⁴ |
| 15 | 8.8 x 10⁴ |
| 20 | 1.5 x 10⁵ |
| 25 | 1.1 x 10⁵ |
| 30 | 6.4 x 10⁴ |
Visualizations
Caption: Workflow for systematic optimization of mass spectrometry parameters.
Caption: Decision tree for troubleshooting low signal intensity issues.
addressing matrix effects in 4-methylimidazole quantification with deuterated standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-methylimidazole (4-MeI) using deuterated internal standards to address matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect 4-MeI quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the context of 4-MeI analysis, components of complex matrices like coffee, caramel coloring, or processed foods can interfere with the ionization of 4-MeI in the mass spectrometer's ion source.[3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification of 4-MeI.[1]
Q2: Why is a deuterated internal standard, such as d6-4-MeI, recommended for 4-MeI analysis?
A2: A deuterated internal standard, like hexa-deuterated 4-methylimidazole (d6-4-MeI), is the gold standard for correcting matrix effects in LC-MS/MS analysis.[5] Because d6-4-MeI is chemically almost identical to 4-MeI, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement as the native analyte.[5] By adding a known amount of the deuterated standard to both the calibration standards and the unknown samples, any variation in the MS signal due to matrix effects can be normalized, leading to accurate quantification.
Q3: Can I use a different internal standard that is not a deuterated analog of 4-MeI?
A3: While other compounds can be used as internal standards, a deuterated analog is highly preferred. A non-deuterated internal standard may not co-elute perfectly with 4-MeI and, more importantly, may not experience the same degree of matrix effects. This can lead to incomplete correction and inaccurate results. For the most accurate and reliable quantification of 4-MeI in complex matrices, an isotope dilution method with a deuterated standard is recommended.[6][7]
Q4: What are some common matrices where significant matrix effects are observed for 4-MeI?
A4: Significant matrix effects for 4-MeI have been reported in a variety of food and beverage matrices, including:
-
Caramel colors: These are highly complex and can cause significant ion suppression.[7][8]
-
Coffee: The complex composition of coffee can lead to matrix effects.[3][4]
-
Dark-colored beverages: Colas and dark beers are known to cause ion suppression.[5][9]
-
Soy sauce and other processed sauces: These matrices contain numerous compounds that can interfere with ionization.[10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor peak shape for 4-MeI and d6-4-MeI (e.g., tailing, splitting) | 1. Column Contamination: Buildup of matrix components on the analytical column. 2. Inappropriate Mobile Phase: pH or organic content of the mobile phase is not optimal for the polar nature of 4-MeI. 3. Secondary Interactions: Interaction of the analyte with active sites on the column or in the LC system. | 1. Implement a column wash step: After each injection, flush the column with a strong solvent to remove strongly retained matrix components.[11] 2. Optimize mobile phase: For HILIC, ensure proper mobile phase composition. For reversed-phase, consider adding a small amount of an ion-pairing agent or adjusting the pH.[12] 3. Use a suitable column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often recommended for retaining and separating the polar 4-MeI.[12] |
| High variability in d6-4-MeI signal across samples from the same matrix | 1. Inconsistent Sample Preparation: Variation in extraction efficiency or final sample volume. 2. Precipitation of Matrix Components: Inconsistent precipitation of proteins or other macromolecules. 3. Inaccurate Pipetting: Errors in adding the internal standard solution. | 1. Standardize the sample preparation protocol: Ensure consistent vortexing times, centrifugation speeds, and final volume adjustments. 2. Optimize protein precipitation: If used, ensure the ratio of organic solvent to sample is consistent and allows for complete precipitation. 3. Use calibrated pipettes: Verify the accuracy and precision of all pipettes used for adding the internal standard. |
| Significant ion suppression observed even with a deuterated standard | 1. Extremely complex matrix: The concentration of interfering compounds is so high that it significantly impacts the ionization of both the analyte and the internal standard. 2. Suboptimal ion source parameters: The settings of the electrospray ionization (ESI) source (e.g., capillary voltage, gas flow, temperature) are not optimized for the specific matrix. | 1. Improve sample cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a larger portion of the interfering matrix components.[10] 2. Dilute the sample: If the 4-MeI concentration is high enough, diluting the sample can reduce the concentration of matrix components and lessen ion suppression. 3. Optimize ESI source parameters: Methodically adjust source parameters to maximize the signal for both 4-MeI and d6-4-MeI in the presence of the matrix.[13] |
| 4-MeI peak detected, but d6-4-MeI peak is absent or very low | 1. Forgetting to add the internal standard: A simple oversight during sample preparation. 2. Degradation of the internal standard: The d6-4-MeI stock solution may have degraded. | 1. Review the sample preparation workflow: Implement a checklist to ensure the internal standard is added at the correct step. 2. Prepare a fresh d6-4-MeI stock solution: Always store stock solutions according to the manufacturer's recommendations. |
Data Presentation
Table 1: Impact of Deuterated Internal Standard on 4-MeI Quantification in Different Matrices
| Matrix | Actual 4-MeI Concentration (ng/mL) | Measured Concentration without d6-4-MeI (ng/mL) | Measured Concentration with d6-4-MeI (ng/mL) | Signal Suppression (%) |
| Cola | 100 | 45 | 98 | 55 |
| Coffee (brewed) | 50 | 20 | 49 | 60 |
| Caramel Color | 500 | 150 | 495 | 70 |
| Dark Beer | 75 | 27 | 73 | 64 |
Note: The data in this table is representative and illustrates the potential impact of matrix effects. Actual results will vary depending on the specific sample and analytical conditions.
Experimental Protocols
Protocol 1: Quantification of 4-MeI in Carbonated Beverages using Isotope Dilution LC-MS/MS
This protocol is adapted from methodologies that utilize a simple dilution and isotope-dilution approach for the analysis of 4-MeI in beverages.[5]
1. Materials and Reagents:
-
4-Methylimidazole (4-MeI) standard
-
Hexa-deuterated 4-methylimidazole (d6-4-MeI) internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Carbonated beverage samples
2. Sample Preparation:
-
Degas the beverage samples by sonication for 30 minutes.
-
Pipette 1.0 mL of the degassed beverage into a 2.0 mL autosampler vial.
-
Add 50 µL of a 1 µg/mL solution of d6-4-MeI in methanol to the vial.
-
Vortex for 30 seconds.
-
The sample is ready for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-OH5)[12]
-
Mobile Phase A: 10 mM ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
4-MeI: Precursor ion > Product ion (specific m/z values to be optimized)
-
d6-4-MeI: Precursor ion > Product ion (specific m/z values to be optimized)
-
4. Quantification:
-
Prepare a calibration curve using standards containing known concentrations of 4-MeI and a constant concentration of d6-4-MeI.
-
Calculate the ratio of the peak area of 4-MeI to the peak area of d6-4-MeI.
-
Plot the peak area ratio against the concentration of 4-MeI to generate the calibration curve.
-
Determine the concentration of 4-MeI in the samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Caption: Experimental workflow for 4-MeI quantification.
Caption: Addressing matrix effects with deuterated standards.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 4(5)-methylimidazole in carbonated beverages by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. elpoderdelconsumidor.org [elpoderdelconsumidor.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. gmi-inc.com [gmi-inc.com]
improving the yield and purity of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole?
A1: The most common and effective strategy is a two-step process involving:
-
Catalytic Hydrogen-Deuterium (H-D) Exchange for the Imidazole Ring: This step targets the protons at the C2 and C5 positions of the imidazole ring, as well as the N-H proton. It is typically achieved using a heterogeneous catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with deuterium oxide (D₂O) as the deuterium source.
-
Acid-Catalyzed H-D Exchange for the Methyl Group: This step specifically targets the protons of the methyl group at the C4 position. This is generally accomplished using a strong deuterated acid in D₂O.
These two steps can potentially be combined or performed sequentially to achieve the desired level of deuteration.
Q2: What are the most critical parameters to control for high yield and purity?
A2: The most critical parameters are:
-
Catalyst selection and loading: The choice of catalyst (e.g., Pd/C vs. Pt/C) and its concentration can significantly impact the rate and selectivity of the ring deuteration.
-
Reaction temperature and time: Both ring and methyl group deuteration are sensitive to temperature and reaction duration. Optimization is necessary to achieve high deuterium incorporation without promoting side reactions.
-
pD of the reaction medium: The acidity or basicity of the D₂O solution is crucial, especially for the selective deuteration of the methyl group and to prevent back-exchange.
-
Purity of starting materials and D₂O: High purity of 4-methylimidazole and D₂O is essential to avoid the introduction of impurities and to ensure a high level of deuterium incorporation.
Q3: How can I confirm the level and position of deuteration in my final product?
A3: A combination of analytical techniques is recommended for unambiguous characterization:
-
¹H NMR Spectroscopy: The disappearance or significant reduction of proton signals corresponding to the C2-H, C5-H, N1-H, and the methyl group protons will indicate successful deuteration.
-
²H NMR Spectroscopy: This technique directly detects the deuterium nuclei, providing confirmation of their presence at the expected positions.
-
¹³C NMR Spectroscopy: Deuterium substitution causes a characteristic upfield shift and splitting of the carbon signals (isotopic effect), which can be used to quantify the degree of deuteration at each carbon atom.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will show a molecular weight increase corresponding to the number of incorporated deuterium atoms. For 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole (C₄D₆N₂), the expected molecular weight will be approximately 88.14 g/mol , compared to 82.10 g/mol for the non-deuterated 4-methylimidazole.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield | - Incomplete reaction. | - Increase reaction time and/or temperature for both ring and methyl group deuteration steps. - Ensure efficient stirring to maximize contact with the heterogeneous catalyst. |
| - Product loss during workup and purification. | - Optimize extraction procedures. - For purification, consider crystallization from a suitable solvent system or column chromatography on a deactivated stationary phase to minimize adsorption. | |
| - Catalyst poisoning. | - Use highly purified starting materials. - Ensure the catalyst is fresh and active. | |
| Incomplete deuteration of the imidazole ring (C2, C5) | - Insufficient catalyst activity or loading. | - Increase the amount of Pd/C or Pt/C catalyst. - Consider using a more active catalyst or a combination of catalysts. |
| - Short reaction time or low temperature. | - Prolong the reaction time and/or increase the temperature for the H-D exchange step. | |
| - Back-exchange during workup. | - Minimize exposure to protonated solvents during workup. Use D₂O for washing steps where possible and evaporate solvents promptly. | |
| Incomplete deuteration of the methyl group | - Insufficiently acidic conditions. | - Increase the concentration of the deuterated acid catalyst. - Ensure the pD of the solution is low enough to promote the enamine intermediate formation required for methyl group exchange.[2][3] |
| - Inappropriate acid catalyst. | - Experiment with different strong deuterated acids (e.g., D₂SO₄, DCl). | |
| Presence of partially deuterated species | - Non-optimized reaction conditions for either the ring or methyl group deuteration. | - Systematically optimize the temperature, time, and catalyst/acid concentration for each step. - Consider a sequential deuteration approach, purifying the intermediate after the first deuteration step. |
| Formation of colored impurities | - Decomposition of the starting material or product at high temperatures. | - Lower the reaction temperature and compensate with a longer reaction time. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in purifying the final product | - Similar polarity of the desired product and partially deuterated impurities. | - Utilize high-performance liquid chromatography (HPLC) with a suitable column for better separation. - Consider derivatization to alter the polarity for easier separation, followed by deprotection. - Recrystallization from a carefully selected solvent system can be effective for removing minor impurities.[3][4] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole
Step 1: Catalytic Deuteration of the Imidazole Ring
-
Reaction Setup: In a pressure-resistant glass vessel, add 4-methylimidazole (1.0 g, 12.2 mmol) and 10% Palladium on carbon (Pd/C) (100 mg, 10 wt%).
-
Deuterium Source: Add deuterium oxide (D₂O, 20 mL).
-
Reaction Conditions: Seal the vessel and heat the mixture with vigorous stirring at 150-180°C for 24-48 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of D₂O.
-
Isolation: Lyophilize the filtrate to remove the D₂O and obtain the ring-deuterated 4-methylimidazole intermediate.
Step 2: Acid-Catalyzed Deuteration of the Methyl Group
-
Reaction Setup: Dissolve the ring-deuterated intermediate from Step 1 in D₂O (20 mL).
-
Acid Catalyst: Carefully add a catalytic amount of a strong deuterated acid, such as 35% DCl in D₂O or 98% D₂SO₄, to achieve a final concentration of 1-2 M.
-
Reaction Conditions: Heat the mixture in a sealed vessel at 100-120°C for 12-24 hours. Monitor the reaction progress by ¹H NMR for the disappearance of the methyl proton signal.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a base such as anhydrous sodium carbonate (Na₂CO₃) or a solution of sodium deuteroxide (NaOD) in D₂O until the pD is neutral.
-
Purification: Extract the product with a suitable organic solvent (e.g., deuterated chloroform, CDCl₃). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Expected Value | Analytical Method |
| Molecular Formula | C₄D₆N₂ | Mass Spectrometry |
| Molecular Weight | ~88.14 g/mol | Mass Spectrometry |
| Deuterium Incorporation (Overall) | > 98% | ¹H NMR, Mass Spectrometry |
| Deuterium Incorporation (C2) | > 98% | ¹H NMR, ¹³C NMR |
| Deuterium Incorporation (C5) | > 98% | ¹H NMR, ¹³C NMR |
| Deuterium Incorporation (N1) | > 98% (labile) | ¹H NMR |
| Deuterium Incorporation (Methyl Group) | > 95% | ¹H NMR, ¹³C NMR |
| Chemical Purity | > 98% | HPLC, ¹H NMR |
Visual Guides
Experimental Workflow
References
- 1. Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile and general acid-catalyzed deuteration at methyl groups of N-heteroarylmethanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cymitquimica.com [cymitquimica.com]
Technical Support Center: Synthesis of Selectively Deuterated Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of selectively deuterated imidazoles. Our aim is to provide practical solutions to common experimental issues, enabling you to achieve your desired deuteration outcomes with higher efficiency and selectivity.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific problems you may encounter during the synthesis of selectively deuterated imidazoles.
Issue 1: Poor Regioselectivity in H/D Exchange Reactions
Q: My H/D exchange reaction is producing a mixture of C2-, C4-, and C5-deuterated imidazoles, but I want to selectively label a specific position. How can I improve the regioselectivity?
A: Regioselectivity in the H/D exchange of N-unsubstituted imidazoles is highly dependent on the reaction conditions, specifically the pH. By precisely controlling the acidity or basicity of the reaction medium, you can favor deuteration at a specific carbon position.[1]
Troubleshooting Steps:
-
For C5-Selective Deuteration (Acidic Conditions):
-
Problem: Deuteration is occurring at other positions (C2, C4) in addition to C5.
-
Cause: The reaction conditions may not be sufficiently acidic to promote the formation of the desired imidazolium intermediate, or the temperature and reaction time are not optimized.
-
Solution:
-
Use a strong deuterated acid such as 20 w/w% DCl in D₂O.[1]
-
Ensure the reaction is heated to a sufficiently high temperature (e.g., 130 °C).[1]
-
Monitor the reaction progress by ¹H NMR to determine the optimal reaction time for maximal C5 deuteration without significant scrambling to other positions.[1]
-
-
-
For C2- and C5-Selective Deuteration (Basic Conditions):
-
Problem: I am trying to achieve exhaustive deuteration at C2 and C5, but the incorporation is low, or I am only observing C5 deuteration.
-
Cause: The basicity of the reaction medium may be insufficient to deprotonate the C2 and C5 positions effectively.
-
Solution:
-
Issue 2: Low Deuterium Incorporation
Q: I am performing an H/D exchange reaction, but the percentage of deuterium incorporation is consistently low. What can I do to improve it?
A: Low deuterium incorporation can result from several factors, including insufficient reaction time or temperature, catalyst deactivation (in metal-catalyzed reactions), or the presence of proton-donating impurities.
Troubleshooting Steps:
-
For Acid/Base-Catalyzed H/D Exchange:
-
Increase Reaction Time and Temperature: H/D exchange can be a slow process. Incrementally increase the reaction time and temperature, monitoring the progress by ¹H NMR or mass spectrometry.
-
Ensure Anhydrous Conditions (where applicable): While D₂O is the deuterium source, the presence of H₂O from other reagents or glassware can compete and reduce deuterium incorporation. Use anhydrous solvents and properly dried glassware.
-
Use a High Molar Excess of Deuterated Reagent: Employ a large excess of the deuterated acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to drive the equilibrium towards deuteration.[1]
-
-
For Palladium-Catalyzed C-H Deuteration:
-
Catalyst Deactivation: Palladium catalysts can be sensitive to air and impurities.
-
Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use high-purity, degassed solvents and reagents. Consider using a pre-activated palladium source.
-
-
Ligand Choice: The ligand plays a crucial role in stabilizing the active palladium species.
-
Solution: Screen different phosphine ligands to find one that promotes C-H activation and prevents catalyst decomposition. Bulky, electron-rich ligands are often effective.
-
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst aggregation and deactivation.
-
Solution: Use a suitable ligand to stabilize the catalytic species. Ensure efficient stirring and avoid excessively high temperatures.
-
-
Issue 3: Deuterium Scrambling and Back-Exchange
Q: I am observing deuterium at unintended positions (scrambling), or I am losing deuterium during the workup and purification (back-exchange). How can I prevent this?
A: Deuterium scrambling can occur under certain reaction conditions, while back-exchange is a common issue during workup when the deuterated compound is exposed to protic solvents.
Troubleshooting Steps:
-
Minimizing Scrambling:
-
Optimize Reaction Conditions: In palladium-catalyzed reactions, scrambling can occur through reversible C-H activation. Fine-tuning the reaction temperature, time, and ligand can sometimes minimize this.
-
CID Fragmentation: In mass spectrometry analysis, collision-induced dissociation (CID) can sometimes cause scrambling. However, for C2-deuterated imidazoles, it has been shown that no detectable hydrogen scrambling occurs during CID fragmentation.[2]
-
-
Preventing Back-Exchange During Workup and Purification:
-
Quenching: Quench H/D exchange reactions by rapidly lowering the pH to ~2.5 and the temperature to 0 °C. These conditions significantly slow down the exchange rate.
-
Use Deuterated Solvents: During extraction and purification, use deuterated solvents (e.g., D₂O, CDCl₃, CD₃OD) whenever possible to minimize the introduction of protons.
-
Minimize Exposure to Protic Solvents: If the use of protic solvents is unavoidable, work quickly and at low temperatures.
-
Lyophilization: After quenching an H/D exchange reaction in D₂O, lyophilization (freeze-drying) is an effective way to remove the D₂O before redissolving in a deuterated organic solvent for NMR analysis or other characterization.[2]
-
Storage: Store the final deuterated product in an anhydrous, aprotic solvent under an inert atmosphere to prevent gradual back-exchange over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for selective deuteration of imidazoles?
A1: Hydrogen-deuterium (H/D) exchange is a widely used method for the selective deuteration of imidazoles. This can be achieved under acidic, basic, or metal-catalyzed conditions to target different positions on the imidazole ring. Acid-catalyzed H/D exchange with DCl in D₂O selectively deuterates the C5 position, while base-catalyzed exchange with NaOD in D₂O leads to deuteration at both the C2 and C5 positions.[1] Palladium-catalyzed C-H activation is another powerful method for direct deuteration.
Q2: How can I confirm the position and percentage of deuterium incorporation?
A2: The most common and effective method for determining the regioselectivity and extent of deuteration is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The disappearance or reduction in the integration of a proton signal at a specific position indicates deuterium incorporation at that site. By comparing the integral of the partially deuterated position to a non-deuterated internal standard or another proton on the molecule, the percentage of deuterium incorporation can be calculated.[1]
-
²H NMR: Deuterium NMR can be used to directly observe the signals of the incorporated deuterium atoms, confirming their positions.
-
¹³C NMR: The carbon signal at a deuterated position will show a characteristic triplet multiplicity due to coupling with the deuterium nucleus (I=1).
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the overall number of deuterium atoms incorporated by the increase in the molecular weight of the compound.
Q3: How do I purify my deuterated imidazole?
A3: The choice of purification method depends on the properties of your deuterated imidazole and the impurities present.
-
Column Chromatography: This is a very common method for purifying organic compounds. For imidazoles, silica gel is often used as the stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the mobile phase is adjusted to achieve good separation between the desired deuterated product and any impurities, including the starting material.
-
Recrystallization: If your deuterated product is a solid, recrystallization can be a highly effective purification technique. The crude product is dissolved in a hot solvent in which it is soluble, and then allowed to cool slowly. The pure product will crystallize out, leaving the impurities dissolved in the solvent. Common solvents for recrystallizing imidazole derivatives include ethanol, methanol, or mixtures of solvents like hexane/ethyl acetate.
-
Acid-Base Extraction: Since imidazoles are basic, acid-base extraction can be used to separate them from non-basic impurities. The crude mixture is dissolved in an organic solvent, and then washed with an acidic aqueous solution (e.g., dilute HCl). The basic imidazole will be protonated and move into the aqueous layer. The aqueous layer is then separated, and the pH is adjusted back to basic to precipitate the purified imidazole, which can then be extracted back into an organic solvent.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of selectively deuterated imidazoles under different conditions.
| Imidazole Substrate | Method | Position(s) Deuterated | Deuterium Source | Catalyst/Reagent | Temp (°C) | Time (h) | Yield (%) | % D Incorporation |
| 4-Phenyl-1H-imidazole | Acid-catalyzed | C5 | D₂O | 20 w/w% DCl | 130 | 36 | 97 | >98 (at C5) |
| 4-Phenyl-1H-imidazole | Base-catalyzed | C2, C5 | D₂O/CD₃OD | 40 w/w% NaOD | 130 | 10 | 88 | >98 (at C2, C5) |
| 1-Methyl-1H-imidazole | Pd-catalyzed | C5 | D₂O | Pd(OAc)₂ / PPh₃ / K₂CO₃ | 140 | 24 | - | - |
| N-Benzyl-imidazole | Ag-catalyzed | C2 > C4 > C5 | CD₃OD | Ag₂CO₃ / di-tert-butylphenylphosphine | 65 | 48 | - | - |
Data for acid- and base-catalyzed reactions are from Kaga et al., Chem. Commun., 2024, 60, 1234. Data for metal-catalyzed reactions are illustrative and specific yields and incorporations can vary significantly based on the full reaction conditions.
Experimental Protocols
Protocol 1: C5-Selective Deuteration of 4-Phenyl-1H-imidazole (Acid-Catalyzed)[1]
-
Materials:
-
4-Phenyl-1H-imidazole (57.8 mg, 0.401 mmol)
-
20 w/w% DCl in D₂O (4.0 mL)
-
CD₃OD
-
Sealed reaction tube
-
-
Procedure:
-
In a sealed reaction tube, combine 4-phenyl-1H-imidazole and 20 w/w% DCl in D₂O.
-
Seal the tube and heat the mixture at 130 °C for 36 hours.
-
Monitor the deuterium incorporation by taking a small aliquot (50 µL), diluting it with CD₃OD (0.70 mL), and analyzing by ¹H NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a round-bottom flask using CD₃OD.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in CD₃OD and concentrate under reduced pressure again to remove residual DCl and D₂O.
-
The resulting pale-yellow solid is 4-phenyl-1H-imidazole-5-d₁ (yield: 97%).
-
Protocol 2: C2,C5-Deuteration of 4-Phenyl-1H-imidazole (Base-Catalyzed)[1]
-
Materials:
-
4-Phenyl-1H-imidazole (57.8 mg, 0.401 mmol)
-
CD₃OD (1.0 mL)
-
D₂O (3.0 mL)
-
40 w/w% NaOD in D₂O (0.12 mL, 1.68 mmol)
-
20 w/w% DCl in D₂O
-
Ethyl acetate (EtOAc)
-
Sealed reaction tube
-
-
Procedure:
-
In a sealed reaction tube, combine 4-phenyl-1H-imidazole, CD₃OD, D₂O, and 40 w/w% NaOD in D₂O.
-
Seal the tube and heat the mixture at 130 °C for 10 hours.
-
Monitor the deuterium incorporation by taking a small aliquot (25 µL), diluting it with DMSO-d₆ (0.70 mL), and analyzing by ¹H NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with 20 w/w% DCl in D₂O at 0 °C.
-
Extract the product with EtOAc (4 x 4 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 4-phenyl-1H-imidazole-2,5-d₂ as a pale-yellow solid (yield: 88%).
-
Visualizations
References
resolving co-eluting interferences in 4-methylimidazole analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of 4-methylimidazole (4-MeI).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 4-MeI, particularly focusing on the resolution of co-eluting interferences.
Question: Why am I observing poor peak shape or no retention of 4-MeI using reversed-phase liquid chromatography (RPLC)?
Answer: 4-Methylimidazole and its isomer, 2-methylimidazole, are highly polar and water-soluble compounds.[1][2][3][4] This makes them poorly retained on traditional C18 and other reversed-phase columns, leading to co-elution with matrix components and poor peak shape.[1][4]
Recommended Solution:
-
Switch to Hydrophilic Interaction Chromatography (HILIC): HILIC is a more effective chromatographic mode for retaining and separating polar compounds like 4-MeI.[1] Columns such as Agilent InfinityLab Poroshell 120 HILIC-OH5 or Waters CORTECS HILIC have been shown to provide good retention and separation.[1]
-
Optimize Mobile Phase: Use a mobile phase with a high percentage of organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) to promote retention on a HILIC column.[1][5]
Question: How can I resolve 4-MeI from its co-eluting isomer, 2-methylimidazole (2-MeI)?
Answer: Baseline separation of 4-MeI and 2-MeI is critical for accurate quantification. Due to their structural similarity, this can be challenging.
Recommended Solutions:
-
Chromatographic Separation:
-
HILIC Column: As mentioned above, HILIC columns offer better selectivity for these isomers compared to RPLC columns.[1]
-
Gradient Elution: Employing a gradient elution with a shallow gradient can improve the resolution between the two isomers.
-
Capillary Electrophoresis (CE): CE is an alternative technique that can provide rapid and efficient separation of 2- and 4-MeI.[6][7]
-
-
Mass Spectrometric Detection:
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended detection method due to its high sensitivity and selectivity.[2][5][8] Even if the isomers are not perfectly separated chromatographically, they can often be distinguished by their fragmentation patterns in MS/MS, although this is not ideal for robust quantification.
-
Question: I am experiencing significant matrix effects in my analysis of 4-MeI in complex samples like coffee, tea, or caramel coloring. What can I do?
Answer: Complex matrices can contain numerous interfering compounds, such as polyphenols, alkaloids, and pigments in tea, that can co-elute with 4-MeI and cause ion suppression or enhancement in the mass spectrometer.[9]
Recommended Solutions:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a widely used technique to clean up samples and concentrate the analyte of interest.[2][10][11] For 4-MeI, a mixed-mode cation exchange (MCX) SPE cartridge, such as Waters Oasis MCX, can be effective.[10]
-
Liquid-Liquid Extraction (LLE): LLE can also be used for sample cleanup.[2]
-
Dispersive Liquid-Liquid Microextraction (DLLME): This is a rapid and efficient microextraction technique that has been applied to the analysis of 4-MeI in beverages.[2]
-
Isotope Dilution: Using an isotopically labeled internal standard, such as 4-MEI-d6, can help to correct for matrix effects.[9]
-
-
Chromatographic Method:
-
Gradient Elution with a Cleaning Step: A gradient method that includes a high-organic wash step at the end of each run can help to remove strongly retained matrix components from the column, preventing their interference in subsequent injections.
-
Experimental Protocols
Protocol 1: Analysis of 4-MeI and 2-MeI in Cola Beverages using HILIC-MS/MS
This protocol is adapted from methodologies demonstrating successful separation and detection of 4-MeI in soft drinks.[1]
1. Sample Preparation:
- Degas the cola sample by sonicating for 15-20 minutes.
- Pipette 3.0 mL of the degassed cola into a 5-mL volumetric flask.
- Adjust the pH to approximately 7.0 with 0.1 mL of ammonium hydroxide.
- Bring the volume to 5.0 mL with purified water and mix.
- Transfer 1.0 mL of this solution to a 10-mL volumetric flask.
- Add 8 mL of acetonitrile and sonicate to mix.
- Bring the volume to 10.0 mL with acetonitrile.
- Filter the final solution through a 0.2 µm PTFE syringe filter into an autosampler vial.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent InfinityLab Poroshell 120 HILIC-OH5, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 70% B over 5 min, hold at 70% B for 2 min, return to 90% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 2 µL |
| MS System | Agilent 6460 Triple Quadrupole LC/MS or equivalent |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | 4-MeI: m/z 83 -> 56; 2-MeI: m/z 83 -> 56 |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for 4-MeI determination.
Table 1: Method Performance for 4-MeI Analysis
| Analytical Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
| HILIC-MS/MS | Cola | < 1 ppb | - | - | [1] |
| LC-MS/MS | Beverages, Caramel | 1.5 µg/kg | 5 µg/kg | 82.7 - 106.4 | [5] |
| HPLC-MS | Soft Drinks | - | - | 110 - 123 | |
| HPLC-MS/MS | Sauce, Powder | 3 µg/kg | 5 µg/kg | 81.9 - 111.0 | [12] |
| LC-MS/MS | Tea | 0.3 µg/kg | 0.8 µg/kg | 92.5 - 109 | [9] |
Visualizations
Caption: Workflow for 4-MeI analysis in cola.
Caption: Troubleshooting co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is 4-methylimidazole (4-MeI) and why is it analyzed in food and beverages?
A1: 4-Methylimidazole is a chemical compound that can form as a byproduct during the heating process of some foods and beverages, particularly those containing caramel coloring (Class III and IV).[1][13][14] It is monitored because it has been identified as a potential carcinogen.[10][15]
Q2: Why is LC-MS/MS the preferred method for 4-MeI analysis?
A2: LC-MS/MS is preferred due to its high sensitivity and selectivity.[2][5][8] 4-MeI often exists at low concentrations in complex matrices and lacks a strong chromophore, making detection by UV-Vis difficult.[2][3]
Q3: What are the most common sources of 4-MeI in the diet?
A3: Common sources include cola-type beverages, beers, soy sauces, breads, and coffee, primarily from the use of caramel coloring or as a result of roasting or cooking processes.[10][15][16]
Q4: Can I analyze 4-MeI without a sample preparation step?
A4: While "dilute-and-shoot" methods exist, they are generally not recommended for complex matrices as they can lead to significant matrix effects and contamination of the LC-MS system.[17] Sample preparation techniques like SPE are crucial for robust and accurate analysis.[2][10]
Q5: Are there any alternatives to HILIC for separating 4-MeI?
A5: Besides HILIC, other techniques that have been explored include capillary electrophoresis (CE) and mixed-mode liquid chromatography.[4][6][7] However, HILIC is currently one of the most common and effective approaches in mainstream laboratories.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 2-methylimidazole and 4-methylimidazole in caramel colors by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Questions & Answers About 4-MEI | FDA [fda.gov]
- 14. 4-Methylimidazole (4-MEI) in Cola Drinks [cfs.gov.hk]
- 15. 4-Methylimidazole (4-MEI) | UC Food Quality [ucfoodquality.ucdavis.edu]
- 16. 4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Ensuring Long-Term Stability of Deuterated Standards in Solution
Welcome to the technical support center for the handling and storage of deuterated analytical standards. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of these critical reagents. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for deuterated analytical standards to ensure long-term stability?
A1: Proper storage is paramount to maintain the chemical purity and isotopic integrity of deuterated standards. General recommendations include:
-
Temperature: For solutions, refrigeration at 2°C to 8°C is common for short-term storage. For long-term stability, freezing at -20°C or below is often recommended, especially for volatile compounds. Always consult the manufacturer's Certificate of Analysis (CoA) for specific temperature requirements.
-
Solvent: If received as a solid, it is often best to store it as such. When preparing a stock solution, choose a dry, aprotic solvent like acetonitrile or DMSO whenever possible, especially for long-term storage. If a protic solvent (e.g., water, methanol) is necessary, prepare smaller aliquots to minimize freeze-thaw cycles and exposure to moisture.
-
Containers: Standards should be stored in high-quality, well-sealed, airtight containers, such as amber glass vials, to prevent solvent evaporation, moisture ingress, and photodegradation for light-sensitive compounds. Minimizing the headspace in the vial can also reduce evaporation.
-
Environment: Store standards in a clean, dry, and dark environment, away from direct sunlight and sources of contamination. For highly hygroscopic compounds, storage in a desiccator or under an inert atmosphere (e.g., argon, nitrogen) is recommended.
Q2: How should I handle deuterated standards upon receipt and during use?
A2: Meticulous handling procedures are crucial to prevent contamination and degradation:
-
Equilibration: Before opening, always allow the standard container to equilibrate to room temperature. This simple step prevents the condensation of atmospheric moisture onto the cold standard, which can compromise its integrity.
-
Inert Atmosphere: Whenever possible, handle the standards under an inert atmosphere, such as dry nitrogen or argon, to prevent contamination with atmospheric moisture.
-
Dissolution: Ensure the standard is completely dissolved before making it up to the final volume. Gentle vortexing or sonication may be necessary to aid dissolution.
-
Solution Preparation: Prepare working solutions fresh as needed. If stock solutions are prepared, they should be stored under the recommended conditions, and their stability should be thoroughly evaluated.
Isotopic Exchange and Stability
Q3: What is isotopic exchange, and why is it a concern for my deuterated standards?
A3: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix). This is a significant concern in mass spectrometry-based applications as it alters the mass of your internal standard, leading to inaccurate quantification. The loss of deuterium can cause an underestimation of the internal standard's concentration, resulting in an overestimation of the analyte's concentration.
Q4: Which deuterium positions on a molecule are most susceptible to exchange?
A4: The stability of a deuterium label is highly dependent on its position within the molecule. Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are highly susceptible to exchange with protons from protic solvents. Deuteriums on carbons adjacent to carbonyl groups are also moderately susceptible to exchange, particularly under certain pH and temperature conditions. Labels on aromatic or aliphatic carbons are generally the most stable. It is crucial to review the Certificate of Analysis to understand the labeling positions on your standard.
Q5: How do pH and temperature affect the stability of deuterated standards?
A5: Both pH and temperature are critical factors that can significantly influence the rate of H/D exchange.
-
pH: The rate of H/D exchange is catalyzed by both acids and bases. For many compounds, the exchange rate is at a minimum in the pH range of 2.5 to 3.0. Both highly acidic (pH < 2) and highly basic (pH > 8) conditions will accelerate the rate of exchange.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Therefore, it is recommended to store and handle deuterated standards at low temperatures (e.g., 4°C in an autosampler) to slow down the exchange rate.
Troubleshooting Guides
Issue 1: Decreasing internal standard peak area over time or inconsistent quantitative results.
This could be an indication of either chemical degradation or isotopic exchange.
Technical Support Center: Best Practices for Handling and Storing Isotopically Labeled Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing isotopically labeled compounds. Adherence to these guidelines is critical for ensuring the chemical purity, isotopic integrity, and safety of these valuable reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of isotopically labeled compounds?
A1: The stability of isotopically labeled compounds is primarily influenced by two main factors: chemical degradation and isotopic exchange.[1] Chemical degradation involves the breakdown of the molecule into impurities and is accelerated by factors such as temperature, light, moisture, and oxygen.[1] Isotopic exchange, or scrambling, is the loss or exchange of the isotope label with its naturally abundant counterpart from the environment.[1] For radiolabeled compounds, self-decomposition due to the compound's own radioactivity is also a major concern.[2][3]
Q2: What are the general temperature recommendations for storing isotopically labeled compounds?
A2: The optimal storage temperature depends on the compound's specific characteristics. However, general guidelines can be followed. Many solid, stable isotope-labeled compounds can be stored at room temperature for short periods, but long-term storage at low temperatures is generally recommended to minimize chemical degradation.[1] For radiolabeled compounds, low-temperature storage (below -80°C) is ideal to mitigate radiolytic decomposition.[3]
Q3: How should I protect photosensitive or hygroscopic compounds?
A3: For compounds sensitive to light, it is essential to store them in a dark location, such as inside a freezer or a light-proof box, and to use amber vials or other light-blocking containers.[1] Hygroscopic (moisture-sensitive) materials should be stored in a desiccator or a dry box under an inert atmosphere like argon or nitrogen to prevent degradation.[1]
Q4: What are the key safety precautions when handling radiolabeled compounds?
A4: Due to their radioactivity, handling radiolabeled compounds requires stringent safety protocols. Key precautions include:
-
Developing a Chemical Hygiene Plan: This plan should outline procedures for safe handling, storage, and emergency response.[4]
-
Comprehensive Training: All personnel must be trained on the specific hazards and handling procedures for the radiolabeled compounds they work with.[4][5]
-
Use of Personal Protective Equipment (PPE): Always wear appropriate safety gear, such as lab coats, gloves, and safety glasses.[4][5]
-
Adequate Ventilation: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of volatile compounds.[4][5]
-
Regular Monitoring: Use radiation detectors to monitor work areas and personnel for contamination.[6]
-
Waste Disposal: Follow all institutional and regulatory guidelines for the disposal of radioactive waste.[7][8]
Troubleshooting Guides
Issue 1: Inaccurate or Irreproducible Quantification in Isotope Dilution Mass Spectrometry
Question: My quantitative results are inconsistent across replicates. What could be the cause?
Answer: Inaccurate quantification in isotope dilution mass spectrometry can stem from several sources. Here are common causes and troubleshooting steps:
-
Inconsistent Spiking of Internal Standard: Ensure the exact same amount of the isotopically labeled internal standard is added to every sample. Use a calibrated pipette and a consistent technique.[9]
-
Incorrect Internal Standard Concentration: An error in the stock solution concentration of the labeled standard will systematically bias all results. Verify the concentration of your stock solution.[9]
-
Degradation of the Labeled Standard: Check the stability and purity of your labeled compound, as degradation can lead to a decreased signal and inaccurate quantification.[9][10]
-
Isotopic Exchange: Deuterium labels, particularly on heteroatoms (-OH, -NH) or adjacent to carbonyl groups, can exchange with protons from the solvent, leading to a loss of the isotopic label.[10][11]
Issue 2: Observation of an Unlabeled Analyte Peak When Analyzing a Pure Labeled Standard
Question: I'm seeing a peak for the unlabeled analyte in my mass spectrometry analysis of a supposedly pure isotopically labeled standard. Why is this happening?
Answer: This is a common issue related to the isotopic purity of the standard.
-
Incomplete Labeling During Synthesis: The synthesis of isotopically labeled standards is rarely 100% efficient, often resulting in a small amount of the unlabeled analyte being present.[10]
-
Isotopic Exchange: As mentioned previously, the isotopic label may be exchanging with protons from the environment or solvent.[10]
To address this, you can quantify the amount of unlabeled impurity in your standard and correct your final calculations accordingly.[10]
Storage Condition Guidelines
| Storage Condition | Temperature Range | Suitable For | Considerations |
| Room Temperature | 20-25°C | Short-term storage of stable, non-volatile solid compounds.[1] | Not recommended for long-term storage without specific stability data.[1] |
| Refrigerated | 2-8°C | Many stable isotope-labeled compounds in solid or solution form. | Reduces the rate of chemical degradation for moderately stable compounds. |
| Frozen | -20°C to -80°C | Long-term storage of most isotopically labeled compounds, especially those in solution and radiolabeled compounds.[1][3] | Minimizes both chemical and radiolytic decomposition.[3] Use appropriate solvents that are stable at these temperatures. |
| Cryogenic | Below -150°C | Highly unstable compounds or for very long-term archival purposes. |
Experimental Protocols
Protocol 1: Assessment of Chemical Purity using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for determining the chemical purity of an isotopically labeled compound.
-
Sample Preparation: Accurately weigh a small amount of the isotopically labeled compound and dissolve it in a suitable solvent to a known concentration.
-
Chromatography: Develop a stability-indicating HPLC method that can separate the parent compound from potential degradation products.[1]
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Quantification: Calculate the purity of the compound by determining the peak area of the parent compound relative to the total peak area of all detected components.[1]
Protocol 2: Assessment of Isotopic Enrichment using High-Resolution Mass Spectrometry (HRMS)
This protocol describes how to determine the isotopic enrichment of a labeled compound.
-
Sample Preparation: Prepare a dilute solution of the isotopically labeled compound in a suitable solvent.
-
Mass Spectrometry: Infuse the sample solution directly into an HRMS instrument (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire a high-resolution full-scan mass spectrum centered on the molecular ion of the compound.[1]
-
Calculation: Determine the isotopic enrichment by measuring the relative intensities of the labeled (M+n) and unlabeled (M) isotopic peaks and comparing them to the theoretical distribution.[1]
Visualizations
Caption: Experimental workflow for handling and analyzing isotopically labeled compounds.
Caption: Troubleshooting logic for inaccurate quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. SELF-DECOMPOSITION OF COMPOUNDS LABELLED WITH RADIOACTIVE ISOTOPES (Journal Article) | OSTI.GOV [osti.gov]
- 3. moravek.com [moravek.com]
- 4. moravek.com [moravek.com]
- 5. moravek.com [moravek.com]
- 6. Safe Handling of Radioisotopes | Safety Services [safetyservices.ucdavis.edu]
- 7. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 8. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Validation & Comparative
Validation of LC-MS/MS Methods for Histamine Quantification Utilizing Deuterated Internal Standards
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of histamine, a critical biogenic amine involved in a myriad of physiological and pathological processes, is paramount in various fields of research and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard is crucial for reliable and accurate quantification, compensating for matrix effects and variations in sample processing. This guide provides a comparative overview of the validation of LC-MS/MS methods for histamine analysis, with a focus on the use of deuterated histamine, commonly referred to as histamine-d4, as an internal standard. While the specific nomenclature "1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole" is not standard, it implies a deuterated form of histamine, and for the purpose of this guide, we will consider the widely used histamine-d4 as the representative deuterated internal standard.
Performance Comparison of LC-MS/MS Methods with Deuterated Internal Standards
The validation of a bioanalytical method is essential to ensure its reliability for the intended application. Key validation parameters include linearity, lower limit of quantification (LLOQ), accuracy, and precision. The following tables summarize the performance of various LC-MS/MS methods for histamine quantification using a deuterated internal standard, showcasing the robustness of this approach across different biological matrices.
| Parameter | Human Plasma | Rat Plasma | Other Matrices |
| Linearity (r²) | ≥ 0.99[1] | ≥ 0.99 | ≥ 0.99 |
| LLOQ (ng/mL) | 0.2 - 15.6[1][2] | 10[1] | 0.1 (leukocyte suspension)[3] |
| Intra-day Precision (%CV) | < 15%[2] | < 12%[1] | Within acceptable limits[3] |
| Inter-day Precision (%CV) | < 15%[2] | < 12%[1] | Within acceptable limits[3] |
| Accuracy (% bias) | Within ± 15%[2] | Within ± 11%[1] | Within acceptable limits[3] |
Table 1: Performance Characteristics of LC-MS/MS Methods for Histamine Quantification using a Deuterated Internal Standard.
Comparison with Alternative Analytical Techniques
While LC-MS/MS with a deuterated internal standard is the preferred method, other techniques have been employed for histamine analysis. High-performance liquid chromatography (HPLC) with pre-column or post-column derivatization and fluorescence or UV detection is a common alternative. However, these methods can be more laborious and may lack the specificity of MS/MS detection. Immunoassays such as ELISA are also available but can be susceptible to cross-reactivity and matrix interference.
| Method | Advantages | Disadvantages |
| LC-MS/MS with Deuterated IS | High sensitivity and specificity, compensates for matrix effects, high throughput.[1] | Higher initial instrument cost. |
| HPLC with Derivatization | Lower instrument cost compared to MS/MS. | Requires derivatization step, can be less specific, potential for interference. |
| Immunoassays (ELISA) | High throughput, no complex instrumentation required. | Potential for cross-reactivity, matrix effects can be significant. |
Table 2: Comparison of Analytical Methods for Histamine Determination.
Experimental Protocols
A generalized experimental protocol for the validation of an LC-MS/MS method for histamine quantification in plasma is outlined below. Specific parameters will vary depending on the instrumentation and the exact nature of the study.
Sample Preparation
A protein precipitation method is commonly employed for plasma samples.
-
Reagents: Acetonitrile (ACN), Formic Acid (FA), Histamine-d4 internal standard (IS) solution.
-
Procedure:
-
To 100 µL of plasma, add 20 µL of IS solution.
-
Add 300 µL of ACN containing 0.1% FA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 or HILIC column is typically used. For example, a C18 Accucore column (100 x 2.1 mm, 2.6 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water, both containing an acidic modifier like formic acid.
-
MS/MS System: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA).
-
Linearity: A calibration curve is constructed by analyzing a series of calibration standards of known concentrations. A linear regression with a weighting factor is typically used.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
-
Stability: The stability of histamine in the biological matrix is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Visualizing the Experimental Workflow and Histamine Signaling
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical LC-MS/MS validation workflow and a simplified histamine signaling pathway.
Caption: Experimental workflow for LC-MS/MS method validation.
Caption: Simplified histamine signaling pathways.
References
- 1. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a highly sensitive LC-MS/MS method for in vitro measurement of histamine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole and ¹³C-labeled 4-methylimidazole for Advanced Research Applications
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the choice of label can significantly impact experimental outcomes, particularly in quantitative bioanalysis and metabolic studies. This guide provides an objective comparison between 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole (D6-4-methylimidazole) and ¹³C-labeled 4-methylimidazole, offering insights into their respective performance characteristics based on established principles of isotope dilution mass spectrometry.
Executive Summary
The selection of an appropriate stable isotope-labeled internal standard is critical for the accuracy and robustness of quantitative assays, especially those employing liquid chromatography-mass spectrometry (LC-MS). While both deuterated and ¹³C-labeled standards serve to correct for variability during sample processing and analysis, their physicochemical properties can lead to different performance outcomes. Generally, ¹³C-labeled standards are considered the "gold standard" as their behavior most closely mimics that of the unlabeled analyte.[1][2]
Performance Comparison: Deuterated vs. ¹³C-labeled 4-methylimidazole
The following table summarizes the key performance differences between 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole and ¹³C-labeled 4-methylimidazole, based on general principles of isotopic labeling.[1][3]
| Feature | 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole (D6) | ¹³C-labeled 4-methylimidazole | Rationale & Implications for 4-methylimidazole Analysis |
| Isotopic Stability | Can be susceptible to back-exchange (D for H), especially at exchangeable positions.[1] The labels on the imidazole ring may be more labile than those on the methyl group. | Highly stable as ¹³C atoms are integrated into the carbon backbone and are not prone to exchange under typical analytical conditions.[3][4] | For long-term studies or samples undergoing extensive preparation, ¹³C-labeling provides greater assurance of isotopic integrity. |
| Chromatographic Co-elution | Often elutes slightly earlier than the unlabeled analyte due to the kinetic isotope effect.[4][5] | Co-elutes perfectly with the unlabeled analyte.[1][4] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. This leads to more precise and accurate quantification with ¹³C-labeled standards.[1] |
| Ionization & Fragmentation | May exhibit different ionization efficiency and fragmentation patterns compared to the unlabeled analyte.[5] | Identical ionization efficiency and fragmentation behavior to the unlabeled analyte.[4] | Consistent ionization and fragmentation ensure a more reliable and reproducible mass spectrometric response. |
| Potential for Isotopic Interference | Lower risk of interference from the natural abundance of heavy isotopes in the unlabeled analyte. | The natural abundance of ¹³C is ~1.1%, which can lead to a small isotopic cluster from the unlabeled analyte overlapping with the signal of the labeled standard.[3] | Careful selection of precursor and product ions in MS/MS methods is necessary to avoid this interference, though it is generally manageable. |
| Synthesis & Cost | Generally less complex and more cost-effective to synthesize.[2][3] | Typically more complex and expensive to produce.[2][3] | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality.[6] |
Experimental Protocols
General Protocol for Quantification of 4-methylimidazole in Plasma using LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution (either D6- or ¹³C-labeled 4-methylimidazole in methanol) at a known concentration.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 4-methylimidazole from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-methylimidazole (unlabeled): Precursor ion (m/z) 83.1 → Product ion (e.g., m/z 56.1).
-
D6-4-methylimidazole: Precursor ion (m/z) 89.1 → Product ion (e.g., m/z 60.1).
-
¹³C-labeled 4-methylimidazole (e.g., with one ¹³C): Precursor ion (m/z) 84.1 → Product ion (e.g., m/z 57.1).
-
-
Instrument Parameters: Optimize source and collision parameters (e.g., declustering potential, collision energy) for each compound.
-
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the unlabeled analyte standards.
-
Determine the concentration of 4-methylimidazole in the unknown samples from the calibration curve.
Visualizations
Logical Workflow for Standard Selection
Caption: Decision workflow for selecting an appropriate internal standard.
Hypothetical Metabolic Pathway of 4-methylimidazole
Caption: A simplified, hypothetical metabolic pathway for 4-methylimidazole.
Conclusion and Recommendation
The choice between 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole and ¹³C-labeled 4-methylimidazole depends on the specific requirements of the analytical method. For routine analyses where the highest level of accuracy, precision, and method robustness is required, ¹³C-labeled 4-methylimidazole is the superior choice.[1][5] Its ability to co-elute with the native analyte ensures the most effective compensation for matrix effects and ion suppression, leading to more reliable and defensible quantitative data.[1][4]
However, deuterated standards can be a viable and cost-effective option for less demanding applications, provided that potential issues such as chromatographic shifts and isotopic instability are carefully evaluated and controlled for during method development and validation.[4][6] Ultimately, for regulated bioanalysis and the development of reference methods, the investment in ¹³C-labeled standards is strongly recommended to ensure the highest data quality.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ukisotope.com [ukisotope.com]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Isotope Dilution Assays for 4-Methylimidazole: A Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals requiring highly accurate and precise quantification of 4-methylimidazole (4-MeI), a potential carcinogen formed during the manufacturing of certain caramel colorings and in other food processing, isotope dilution mass spectrometry (IDMS) stands as the gold standard. This guide provides a comparative overview of various isotope dilution assays, detailing their performance based on experimental data and outlining the methodologies employed. The use of a stable isotope-labeled internal standard, such as deuterated 4-MeI (d6-4-MeI), intrinsically corrects for matrix effects and variations in sample preparation and instrument response, leading to superior accuracy and precision.
Performance Comparison of Isotope Dilution Assays for 4-MeI
The following table summarizes the performance characteristics of different isotope dilution mass spectrometry methods for the quantification of 4-MeI in various matrices. These methods, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), demonstrate excellent recovery and reproducibility.
| Analytical Method | Matrix | Internal Standard | Accuracy (Recovery/Absolute Error) | Precision (RSD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Carbonated Beverages | d6-4-MeI | Absolute Error: 14.6 ± 2.8% to 21.1 ± 9.7%[1][2] | Intra-day: 9.5%, Inter-day: 15.4%[1][2] | 5.8 ng/mL[1][2] | Ratnayake et al. (2015)[1][2] |
| DLLME-HPLC-MS/MS | Beverages | Isotope Dilution | Recovery: 102.60% - 113.22% (carbonated), 103.24% - 108.85% (soft drinks)[3] | - | 0.3 µg/L[3] | Food Chemistry (2018)[3] |
| DLLME-LC-IT-MS | - | Isotope Dilution | Inter-day Accuracy: 87-102%[4] | ≤ 13.6%[4] | 0.2 ng/mL[4] | Request PDF - ResearchGate[4] |
| GC-MS | Caramel Samples | - | Recovery: 101%[4] | <15%[4] | 37.8 µg/kg[4] | Request PDF - ResearchGate[4] |
| UPLC-MS/MS | Biscuit Products | d6-4-MeI | - | - | - | Wu et al. (2019) |
| LC-MS/MS | Beverages & Caramel Colours | - | Recovery: 94% - 102% (spiked cola)[5] | - | 2 µg/L (in solution)[5] | - |
| LC-MS/MS | NMRI Mice Plasma & CSF | - | Recovery: 98-107%[6] | 8-10%[6] | - | - |
| HPLC-MS/MS | Fermented Soy Sauce | - | Mean Recoveries: 91.2–112.5%[6] | Intra-day: 3.6–9.2%, Inter-day: 7.1–10.8%[6] | - | - |
RSD: Relative Standard Deviation; DLLME: Dispersive Liquid-Liquid Microextraction; LC-IT-MS: Liquid Chromatography-Ion Trap Mass Spectrometry; UPLC: Ultra-Performance Liquid Chromatography; CSF: Cerebrospinal Fluid.
Experimental Workflows and Methodologies
The general workflow for an isotope dilution assay of 4-MeI involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of a stable isotope-labeled internal standard is central to the methodology and is introduced early in the sample preparation process to compensate for any analyte loss.
References
- 1. Determination of 4(5)-methylimidazole in carbonated beverages by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isotope dilution determination for the trace level of 4(5)-methylimidazole in beverages using dispersive liquid-liquid microextraction coupled with ESI-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 4-Methylimidazole (4-MeI) Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 4-methylimidazole (4-MeI), a compound of interest in food safety and pharmaceutical development. The information presented is collated from various scientific studies to offer an objective overview of method performance, supported by experimental data.
Introduction
4-Methylimidazole (4-MeI) is a chemical compound that can form during the heating process of certain foods and is also a byproduct in the manufacturing of some caramel colorings.[1][2] Due to potential health concerns, regulatory bodies and researchers are keenly interested in accurate and reliable methods for its quantification in various matrices, including food products and pharmaceutical preparations. The most common analytical techniques employed for 4-MeI analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide will delve into a comparison of these methods, providing insights into their performance characteristics and experimental protocols.
Data Presentation: Performance Comparison of 4-MeI Quantification Methods
The following table summarizes the quantitative performance data for the most frequently used 4-MeI analysis methods as reported in various studies. This allows for a direct comparison of their key analytical figures of merit.
| Parameter | GC-MS | LC-MS/MS | UHPLC-MS/MS | LC-LC |
| Limit of Detection (LOD) | 17 µg/kg[3] | 3 µg/kg[4] | Sub ng/mL (ppb) levels[5] | Not explicitly stated |
| Limit of Quantification (LOQ) | 37.8 µg/kg[3] | 5 µg/kg[4] | Not explicitly stated | Not explicitly stated |
| Linearity (R²) | > 0.99[3] | > 0.999[4][6] | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery %) | 94.76% to 103.94%[3] | 91-113%[6] | 93.58% to 110.53%[5] | Not explicitly stated |
| Precision (RSD %) | < 15%[3] | ≤ 12.3%[6] | < 7.28% (Intra-assay)[5] | Not explicitly stated |
| Derivatization Required | Yes | No | No | No |
| Sample Throughput | Lower | Higher | Higher | Higher |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are generalized workflows for the primary techniques used in 4-MeI quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
The GC-MS method is a traditional and robust technique for 4-MeI analysis. However, it typically requires a derivatization step to improve the volatility and chromatographic behavior of the polar 4-MeI molecule.
Sample Preparation and Derivatization Workflow:
A common approach involves extraction with a buffer, followed by derivatization with a reagent like isobutylchloroformate.[3] The resulting derivative is then typically cleaned up using solid-phase extraction (SPE) before injection into the GC-MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods have gained popularity for 4-MeI analysis due to their high sensitivity, selectivity, and the elimination of the need for derivatization.[1] This often leads to simpler and faster sample preparation protocols.
Sample Preparation Workflow for LC-MS/MS:
A popular and efficient sample preparation technique for LC-MS/MS is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves a simple extraction and clean-up procedure.[6] For cleaner matrices like beverages, a simple dilution and filtration may be sufficient.[5]
Heart-Cutting Two-Dimensional Liquid Chromatography (LC-LC)
A more advanced chromatographic technique, heart-cutting two-dimensional liquid chromatography (LC-LC), has also been applied to 4-MeI analysis.[7] This method offers excellent selectivity by using two different chromatographic columns to separate the analyte from complex matrix interferences.
LC-LC Method Workflow:
In this setup, the sample is first separated on a primary column. A specific fraction (the "heart-cut") containing the 4-MeI is then transferred to a second, orthogonal column for further separation and subsequent detection. This approach can significantly reduce matrix effects and improve analytical accuracy.[7]
Method Comparison and Recommendations
LC-MS/MS and UHPLC-MS/MS are generally considered the methods of choice for 4-MeI quantification.[1] Their high sensitivity and selectivity, coupled with simpler sample preparation protocols, allow for higher sample throughput and often better analytical performance, especially for trace-level detection.[5] The use of techniques like QuEChERS further streamlines the workflow for complex food matrices.[6]
LC-LC offers a powerful solution for very complex samples where significant matrix interference is a concern. While the instrumentation is more specialized, the enhanced selectivity can provide highly accurate and reliable results.[7]
For researchers and professionals in drug development, where matrices can be varied and complex, the selectivity and sensitivity of LC-MS/MS or UHPLC-MS/MS are highly advantageous. For routine quality control of less complex samples like beverages, a simplified LC-MS/MS method would be highly efficient. In cases of challenging matrices or when investigating potential interferences, the LC-LC approach should be considered.
Ultimately, the choice of method will depend on the specific application, the nature of the sample matrix, the required sensitivity, and the available instrumentation. This guide provides the foundational information to make an informed decision based on a comparison of the performance and procedural aspects of the leading analytical techniques for 4-methylimidazole quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 4-methylimidazole in carbonated beverages by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 4(5)-methylimidazole in foods and beverages by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of 4-methylimidazole in class III and IV caramel colors: validation of a new method based on heart-cutting two-dimensional liquid chromatography (LC-LC) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: Why a Deuterated Internal Standard Outperforms a Structural Analog
In the precise world of analytical chemistry, especially within drug development and clinical research, the accurate quantification of target analytes is not just a goal; it is a necessity. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure data integrity by correcting for variability throughout the analytical process.[1] While both structural analogs and stable isotope-labeled (SIL) compounds, such as deuterated internal standards, are employed for this purpose, a wealth of scientific evidence and regulatory preference points to the clear superiority of deuterated standards.[1][2]
This guide provides an objective, data-driven comparison to illuminate the advantages of using a deuterated internal standard over a structural analog, empowering researchers, scientists, and drug development professionals to make informed decisions for their quantitative assays.
The Fundamental Advantage: Near-Identical Physicochemical Properties
A deuterated internal standard is chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium.[1][3] This subtle modification increases the mass-to-charge ratio (m/z), allowing for differentiation by the mass spectrometer, while preserving the molecule's physicochemical properties.[3][4] In contrast, a structural analog is a different chemical entity, chosen for its structural similarity to the analyte. However, even minor structural differences can lead to significant variations in analytical behavior, compromising the reliability of quantification.[4]
The near-identical nature of a deuterated standard is the bedrock of its superior performance, primarily in its ability to more accurately compensate for two critical sources of error: matrix effects and variability in sample preparation.
Mitigating Matrix Effects: The Co-elution Principle
A significant challenge in bioanalysis is the "matrix effect," where co-eluting components from the biological sample (e.g., plasma, urine) suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.[3][5] Because a deuterated standard has virtually identical chromatographic retention time and ionization efficiency to the analyte, it co-elutes and experiences the same matrix effects at the same time.[3][6] A structural analog, with its different chemical structure, will likely have a different retention time and will not experience the identical ionization interference, leading to flawed quantification.[3]
Caption: Co-elution of a deuterated IS leads to more accurate quantification.
Data-Driven Comparison: Superior Accuracy and Precision
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy (closeness to the true value) and precision (reproducibility).
Case Study 1: Quantification of Kahalalide F
In the bioanalysis of the novel anticancer drug Kahalalide F, a direct comparison between a deuterated internal standard and a structural analog revealed a statistically significant improvement in both accuracy and precision with the deuterated standard.[3][7]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) (n) | Statistical Significance (p-value) |
| Structural Analog | 96.8 | 8.6 (n=284) | p<0.0005 (significant deviation from 100%)[3][7] |
| Deuterated (SIL) | 100.3 | 7.6 (n=340) | p=0.5 (no significant deviation from 100%)[3][7] |
Case Study 2: Quantification of Sirolimus
In the therapeutic drug monitoring of the immunosuppressant sirolimus, the use of a deuterated internal standard (SIR-d3) resulted in a consistently lower range of interpatient assay imprecision (CV) compared to a structural analog, desmethoxyrapamycin (DMR).[5][8]
| Internal Standard | Interpatient Assay Imprecision (CV %) |
| Structural Analog (DMR) | 7.6% - 9.7%[5][8] |
| Deuterated (SIR-d3) | 2.7% - 5.7%[5][8] |
Experimental Protocol: A Comparative Bioanalytical Method
The following protocol outlines a general procedure for the quantitative analysis of a drug in human plasma, which can be adapted to compare the performance of a deuterated internal standard versus a structural analog.
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare individual stock solutions of the analyte, the deuterated internal standard, and the structural analog internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Create a series of calibration standards by spiking blank human plasma with known concentrations of the analyte.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Internal Standard Working Solutions: Prepare separate working solutions of the deuterated IS and the structural analog IS at a fixed concentration in an appropriate solvent (e.g., acetonitrile).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 200 µL of the internal standard working solution (either deuterated or structural analog).
-
Vortex briefly to mix.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Switching from an analogous to a stable isotopically labeled internal standard for the LC-MS/MS quantitation of the novel anticancer drug Kahalalide F significantly improves assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Research Precision: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for Muconic Acid-d4
For scientific researchers engaged in the nuanced work of analytical chemistry and biomedical studies, precision in terminology is paramount. This extends not only to their experimental protocols but also to their literature searches and content creation. To facilitate more effective information discovery and dissemination within this specialized community, a comprehensive list of SEO-driven, long-tail keywords related to "Muconic acid-d4" has been compiled. These keywords are categorized based on five specific researcher intents, providing a strategic framework for content development and targeted information retrieval.
Muconic acid-d4, a deuterated form of muconic acid, serves as a critical internal standard in the quantitative analysis of its unlabeled counterpart, a key biomarker for benzene exposure. The following table of long-tail keywords is designed to guide researchers through various stages of their investigation, from foundational understanding to advanced troubleshooting and validation.
| Category | Long-tail Keyword |
| Foundational & Exploratory | what is the role of Muconic acid-d4 in benzene exposure studies |
| Muconic acid-d4 as an internal standard for mass spectrometry | |
| chemical properties and stability of deuterated muconic acid | |
| understanding isotopic labeling of muconic acid | |
| Muconic acid-d4 for quantitative analysis of urinary metabolites | |
| synthesis and commercial availability of Muconic acid-d4 | |
| trans,trans-Muconic acid-d4 versus other isomers | |
| biological significance of muconic acid as a benzene biomarker | |
| foundational principles of using internal standards in LC-MS | |
| exploring the use of Muconic acid-d4 in environmental health studies | |
| Methodological & Application | LC-MS/MS method for urinary muconic acid using Muconic acid-d4 |
| GC-MS protocol for the determination of muconic acid with a deuterated standard | |
| solid-phase extraction (SPE) procedure for muconic acid from urine | |
| liquid-liquid extraction (LLE) method for muconic acid analysis | |
| developing a calibration curve for muconic acid with Muconic acid-d4 | |
| sample preparation techniques for muconic acid analysis in plasma | |
| application of Muconic acid-d4 in occupational exposure monitoring | |
| quantitative bioanalysis of muconic acid using isotope dilution mass spectrometry | |
| step-by-step guide to using Muconic acid-d4 in a toxicology lab | |
| standard operating procedure for muconic acid quantification | |
| Troubleshooting & Optimization | troubleshooting matrix effects in muconic acid LC-MS/MS analysis[1][2] |
| optimizing extraction recovery of Muconic acid-d4 from biological samples | |
| overcoming analytical interference in urinary muconic acid measurement[3] | |
| addressing poor peak shape in the chromatography of muconic acid | |
| managing ion suppression when using Muconic acid-d4 internal standard[2] | |
| impact of dietary sorbic acid on muconic acid quantification[4] | |
| stability of Muconic acid-d4 in stored urine and plasma samples | |
| minimizing variability in Muconic acid-d4 internal standard response | |
| identifying and resolving contamination sources in muconic acid analysis | |
| improving the limit of detection for muconic acid in complex matrices | |
| Validation & Comparative | validation of an analytical method for muconic acid using Muconic acid-d4[5][6] |
| comparing Muconic acid-d4 with 13C-labeled muconic acid as an internal standard | |
| inter-laboratory comparison of muconic acid quantification methods | |
| accuracy and precision of muconic acid analysis with a deuterated standard | |
| cross-validation of HPLC-UV and LC-MS/MS methods for muconic acid | |
| evaluating the linearity and range of muconic acid assays | |
| performance characteristics of different SPE cartridges for muconic acid extraction | |
| comparative recovery of Muconic acid-d4 using different extraction solvents | |
| assessing the robustness of a validated muconic acid bioanalytical method | |
| method transfer considerations for muconic acid analysis between laboratories |
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Determination of urinary t-t muconic acid as biomarker of environmental benzene intake and its interference factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association between urinary trans,trans-muconic acid and diabetes: a cross-sectional analysis of data from Korean National Environmental Health Survey (KoNEHS) cycle 3 (2015–2017) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Deuterated Imidazoles as Internal Standards: A Comparative Guide for Bioanalysis
In the landscape of quantitative bioanalysis, particularly within drug development and research, the accuracy and reliability of analytical data are non-negotiable. For liquid chromatography-mass spectrometry (LC-MS/MS) applications, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting analytical variability.[1] Among these, deuterated compounds—where hydrogen atoms are replaced by deuterium—are paramount. This guide provides an objective comparison of the performance of deuterated imidazole internal standards against other alternatives, supported by experimental data from published studies.
The Superiority of Deuterated Internal Standards
An ideal internal standard (IS) should perfectly mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[2] This ensures that any variations or losses affecting the analyte are proportionally mirrored by the IS, allowing for accurate correction.[3] Deuterated standards are chemically almost identical to the analyte, differing only in mass.[1] This near-identical physicochemical profile allows them to co-elute with the analyte, experiencing the same matrix effects and ensuring the most reliable quantification.[4] Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of bioanalytical method validation submissions incorporate SIL-IS, underscoring their importance in generating robust and defensible data.[4]
Quantitative Performance Comparison
The choice of internal standard significantly impacts key bioanalytical method validation parameters such as linearity, accuracy, and precision. The following tables summarize performance data from studies utilizing deuterated imidazole internal standards versus those using a structural analog.
Table 1: Performance Data for Bioanalytical Methods Using Deuterated Imidazole Internal Standards
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | Accuracy & Precision | Reference |
| Omeprazole | Omeprazole-d3 | Human Plasma | 1.5 - 2000 | Deviation ≤15% (≤20% at LLOQ) | [5] |
| Olmesartan | Olmesartan-d4 | Human Plasma | 5 - 2500 | Deviation ≤15% | [6][7] |
Table 2: Performance Data for a Bioanalytical Method Using a Structural Analog Internal Standard
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | Accuracy & Precision | Reference |
| Clotrimazole | Estazolam (Structural Analog) | Human Plasma | 0.01563 - 1.000 | Bias ≤ 9%, Precision <10% | [8] |
As the data illustrates, methods employing deuterated internal standards achieve excellent linearity, accuracy, and precision over a wide dynamic range, consistent with regulatory requirements.[5][7] While methods with structural analogs can also be validated, the near-identical behavior of deuterated standards provides a higher degree of confidence in correcting for analytical variability, especially in complex biological matrices.[4]
Experimental Protocols
Detailed and reproducible methodologies are crucial for successful method validation. Below are representative protocols for the quantification of imidazole-containing drugs using deuterated internal standards.
Protocol 1: Quantification of Omeprazole in Human Plasma using Omeprazole-d3
This protocol is based on a validated LC-MS/MS method for pharmacokinetic studies.[5]
1. Sample Preparation (Solid Phase Extraction):
-
To a 200 µL aliquot of human plasma, add 20 µL of Omeprazole-d3 working solution as the internal standard.
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent or equivalent HPLC system.
-
Column: Zorbax Extend C-18, 4.6 x 50 mm, 3.5 µm.[5]
-
Mobile Phase: Isocratic mixture of 55% 1 mM ammonium acetate (pH 8.5) and 45% acetonitrile.[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Injection Volume: 10 µL.
-
Total Run Time: 1.2 minutes.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for omeprazole and omeprazole-d3 would be monitored.
Protocol 2: Quantification of Olmesartan in Human Plasma using Olmesartan-d4
This protocol is adapted from a validated method for bioequivalence studies.[6][7]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of Olmesartan-d4 working solution as the internal standard.
-
Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate).
-
Add 2 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness at 45°C.
-
Reconstitute the dried residue in 200 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: HPLC system capable of gradient elution.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient mixture of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI+.
-
Detection Mode: MRM.
-
MRM Transitions: Specific precursor-to-product ion transitions for olmesartan and olmesartan-d4 would be monitored.
Visualizing Workflows and Logic
The following diagrams, created using the DOT language, illustrate the standard workflow for bioanalytical method validation and the logical justification for selecting a deuterated internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
Caption: Logical flow justifying the use of deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive LC-ESI-MS/MS method for the determination of clotrimazole in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Deuterated vs. Non-Deuterated 4-Methylimidazole: A Comparative Stability Analysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing safer and more effective therapeutic agents, enhancing molecular stability is a paramount objective. For molecules like 4-methylimidazole, a compound with both industrial applications and implications in drug metabolism and food chemistry, strategies to improve its stability profile are of significant interest. One such strategy is selective deuteration—the substitution of hydrogen atoms with their heavier isotope, deuterium. This guide provides a comprehensive comparison of the expected stability of deuterated versus non-deuterated 4-methylimidazole, focusing on metabolic, thermal, and chemical stability, supported by established scientific principles and detailed experimental protocols.
Executive Summary
The Kinetic Isotope Effect: The Cornerstone of Enhanced Stability
The primary rationale for the increased stability of deuterated compounds lies in the kinetic isotope effect. The C-D bond is energetically stronger and vibrates at a lower frequency than a C-H bond.[2] Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. In the context of drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the abstraction of a hydrogen atom.[1] By replacing a metabolically labile hydrogen on the 4-methyl group or the imidazole ring of 4-methylimidazole with deuterium, the rate of metabolic inactivation is expected to decrease, leading to a longer biological half-life and potentially improved pharmacokinetic and safety profiles.[3]
Comparative Stability Data
To illustrate the potential impact of deuteration on the stability of 4-methylimidazole, the following tables present hypothetical yet plausible comparative data based on the established principles of the kinetic isotope effect.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 4-Methylimidazole (Non-Deuterated) | 30 | 23.1 |
| 4-Methylimidazole-d6 (Deuterated) | 90 | 7.7 |
This hypothetical data illustrates a threefold increase in metabolic half-life for the deuterated analog, a direct consequence of the kinetic isotope effect.
Table 2: Comparative Thermal Stability
| Compound | Decomposition Onset Temperature (°C) | Activation Energy (Ea, kJ/mol) |
| 4-Methylimidazole (Non-Deuterated) | 263 | 115 |
| This compound (Deuterated) | 275 | 130 |
This table suggests a modest increase in thermal stability for the deuterated compound, reflecting the higher energy required to break the C-D bonds.[4]
Experimental Protocols
To empirically validate the comparative stability of deuterated and non-deuterated 4-methylimidazole, the following detailed experimental protocols are provided.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of deuterated and non-deuterated 4-methylimidazole in human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (100 mM, pH 7.4)
-
4-Methylimidazole and this compound (test compounds)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.
-
Initiation of Reaction: Pre-warm the microsome suspension and the test compounds (final concentration 1 µM) at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will be the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k . Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein concentration) .
Caption: Workflow for the in vitro metabolic stability assay.
Protocol 2: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine and compare the decomposition onset temperature of deuterated and non-deuterated 4-methylimidazole.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
4-Methylimidazole and this compound
-
Inert atmosphere (e.g., Nitrogen gas)
Procedure:
-
Sample Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of the test compound into a TGA pan.
-
Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above its expected decomposition point (e.g., 300°C).
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition from the TGA curve. This is typically identified as the temperature at which a significant weight loss begins.
Caption: Workflow for thermal stability analysis using TGA.
Metabolic Pathway of 4-Methylimidazole
The metabolism of 4-methylimidazole in vivo is not fully elucidated but is expected to involve oxidation of the methyl group and/or the imidazole ring, primarily mediated by cytochrome P450 enzymes. Deuteration at the methyl group would likely slow down the formation of the corresponding hydroxymethyl metabolite, thereby altering the metabolic profile.
Caption: Potential metabolic pathway of 4-methylimidazole.
Conclusion
The strategic replacement of hydrogen with deuterium in 4-methylimidazole represents a promising approach to enhance its metabolic stability. The foundational principle of the kinetic isotope effect provides a strong theoretical basis for expecting a reduced rate of metabolism, which can translate to an improved pharmacokinetic profile in therapeutic applications. While the effects on thermal and chemical stability are likely to be more subtle, they may still contribute to an overall more robust molecule. The experimental protocols provided in this guide offer a clear path for researchers to empirically quantify these stability enhancements and make data-driven decisions in their research and development endeavors.
References
- 1. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for 2-Phenyl-D5-ethyl isothiocyanate
For scientific researchers delving into the applications and properties of 2-Phenyl-D5-ethyl isothiocyanate, a comprehensive understanding of relevant, long-tail keywords is essential for effective literature searches and content creation. This deuterated analog of phenethyl isothiocyanate (PEITC), a natural compound found in cruciferous vegetables with known anti-cancer properties, serves as a critical tool in various research applications, particularly as an internal standard in mass spectrometry.[1][2][3] To facilitate more precise and intent-driven information discovery, a curated list of long-tail keywords has been categorized based on five key researcher intents.
Below is a detailed table of SEO-driven, long-tail keywords designed to guide scientific researchers in their exploration and application of 2-Phenyl-D5-ethyl isothiocyanate.
| Category | Long-tail Keyword |
| Foundational & Exploratory | 2-Phenyl-D5-ethyl isothiocyanate chemical properties |
| what is the isotopic purity of 2-Phenyl-D5-ethyl isothiocyanate | |
| 2-Phenyl-D5-ethyl isothiocyanate CAS number and molecular weight | |
| synthesis and characterization of 2-Phenyl-D5-ethyl isothiocyanate | |
| phenethyl isothiocyanate-D5 biological activity | |
| natural sources of phenethyl isothiocyanate | |
| 2-Phenyl-D5-ethyl isothiocyanate stability and storage conditions | |
| solubility of 2-Phenyl-D5-ethyl isothiocyanate in organic solvents | |
| understanding the deuterium labeling of PEITC | |
| safety and handling of 2-Phenyl-D5-ethyl isothiocyanate | |
| Methodological & Application | use of 2-Phenyl-D5-ethyl isothiocyanate as an internal standard |
| quantitative analysis of PEITC using 2-Phenyl-D5-ethyl isothiocyanate | |
| mass spectrometry applications of deuterated phenethyl isothiocyanate | |
| LC-MS/MS method for PEITC with 2-Phenyl-D5-ethyl isothiocyanate | |
| protocol for using 2-Phenyl-D5-ethyl isothiocyanate in cell culture | |
| 2-Phenyl-D5-ethyl isothiocyanate in cancer research studies | |
| pharmacokinetic studies of PEITC using a deuterated standard | |
| analytical methods for detecting PEITC metabolites with 2-Phenyl-D5-ethyl isothiocyanate | |
| derivatization of amino acids with 2-Phenyl-D5-ethyl isothiocyanate | |
| application of 2-Phenyl-D5-ethyl isothiocyanate in food science | |
| Troubleshooting & Optimization | improving signal intensity with 2-Phenyl-D5-ethyl isothiocyanate |
| minimizing ion suppression with 2-Phenyl-D5-ethyl isothiocyanate | |
| troubleshooting PEITC quantification with a deuterated standard | |
| optimizing LC gradient for 2-Phenyl-D5-ethyl isothiocyanate separation | |
| addressing matrix effects in PEITC analysis using an internal standard | |
| challenges in synthesizing high-purity 2-Phenyl-D5-ethyl isothiocyanate | |
| preventing degradation of 2-Phenyl-D5-ethyl isothiocyanate in solution | |
| optimizing mass spectrometer parameters for 2-Phenyl-D5-ethyl isothiocyanate | |
| correcting for isotopic interference with 2-Phenyl-D5-ethyl isothiocyanate | |
| best practices for preparing calibration curves with 2-Phenyl-D5-ethyl isothiocyanate | |
| Validation & Comparative | comparing 2-Phenyl-D5-ethyl isothiocyanate with other internal standards |
| validation of an analytical method using 2-Phenyl-D5-ethyl isothiocyanate | |
| cross-validation of PEITC assays with different labeled standards | |
| accuracy and precision of 2-Phenyl-D5-ethyl isothiocyanate as a standard | |
| comparative study of deuterated vs non-deuterated PEITC in vitro | |
| assessing the stability of 2-Phenyl-D5-ethyl isothiocyanate vs PEITC | |
| inter-laboratory comparison of PEITC quantification methods | |
| validation of 2-Phenyl-D5-ethyl isothiocyanate for clinical sample analysis | |
| comparing the efficacy of PEITC and its deuterated analog in cancer cells | |
| literature review of 2-Phenyl-D5-ethyl isothiocyanate applications |
References
Essential Safety and Operational Guide for 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield.[1][6] | Protects against splashes and dust that can cause severe eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[6][7] | Prevents skin contact which can lead to severe burns.[1][8] |
| Skin and Body Protection | Corrosion-proof laboratory coat.[7][8] | Provides a barrier against accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[9] A NIOSH-approved respirator with a P3 filter may be required for dust or in case of inadequate ventilation.[8] | Prevents respiratory tract irritation from dust or vapors.[7] |
Handling and Storage
Proper handling and storage are critical to maintain both the chemical and isotopic purity of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole.
Operational Plan:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[9] Don all required PPE as detailed in Table 1.
-
Inert Atmosphere: Due to the hygroscopic nature of many deuterated compounds and the risk of hydrogen-deuterium exchange, it is imperative to handle this compound under a dry, inert atmosphere such as nitrogen or argon.[4][5]
-
Ventilation: All handling should be conducted in a certified chemical fume hood to ensure adequate ventilation.[9]
-
Dispensing: Avoid generating dust when handling the solid form.[8] Use appropriate tools and techniques for weighing and transferring the compound.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[9] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be necessary to minimize degradation.[4]
Table 2: Physical and Chemical Properties of Imidazole (as a proxy)
| Property | Value |
| Appearance | White to yellow solid[10] |
| Melting Point | 86 - 90 °C[10] |
| Boiling Point | 255 - 256 °C[10] |
| Flash Point | 145 °C[10] |
| pH | 10.5 (6.7% aqueous solution)[10] |
Emergency Procedures
In the event of exposure or a spill, immediate action is required.
Table 3: First-Aid Measures
| Exposure Route | Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10] |
Spill Management:
-
Small Spills: Carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7]
-
Large Spills: Evacuate the area and follow your institution's emergency procedures. Prevent the spilled material from entering drains or waterways.[7]
Disposal Plan
All waste materials should be handled as hazardous.
-
Chemical Waste: Dispose of the compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations. All waste solvents should be kept separate and clearly labeled.
-
Contaminated Materials: Any materials, such as gloves, filter paper, or containers that have come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.[7]
-
Empty Containers: Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent and disposed of through the hazardous waste stream.[7]
Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole in a laboratory setting.
Caption: Workflow for the safe handling of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole.
References
- 1. carlroth.com [carlroth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. americanbio.com [americanbio.com]
- 9. fishersci.com [fishersci.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
